molecular formula C8H16ClNO2 B1431220 Methyl 3-methylpiperidine-4-carboxylate hydrochloride CAS No. 1797255-52-7

Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Cat. No.: B1431220
CAS No.: 1797255-52-7
M. Wt: 193.67 g/mol
InChI Key: LIBNHIYBEVBSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-methylpiperidine-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methylpiperidine-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-methylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBNHIYBEVBSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Methyl 3-methylpiperidine-4-carboxylate hydrochloride serves as a critical saturated heterocyclic building block in modern drug discovery.[1] Unlike the unsubstituted isonipecotic acid derivatives, the C3-methyl substituent introduces significant steric constraints that lock the piperidine ring into specific chair conformations.[1] This "conformational restriction" strategy is pivotal for improving the binding affinity of small molecule ligands to target proteins (e.g., GPCRs, kinases) by reducing the entropic penalty upon binding.

This technical guide provides the definitive CAS registry data, synthesis protocols, and stereochemical considerations required for the effective utilization of this scaffold.

Part 1: Chemical Identity & CAS Registry[1]

The commercial availability of this compound often leads to confusion regarding stereochemistry.[1] The "CAS number" requested typically refers to the racemic mixture, but precise medicinal chemistry requires distinguishing between the cis and trans diastereomers.

Identity Matrix[1]
ParameterData
Chemical Name Methyl 3-methylpiperidine-4-carboxylate hydrochloride
Common Synonyms Methyl 3-methylisonipecotate HCl; 4-Piperidinecarboxylic acid, 3-methyl-, methyl ester, HCl
Molecular Formula C₈H₁₅NO₂[1][2][3][4][5] · HCl
Molecular Weight 193.67 g/mol
CAS (Racemic) 1797255-52-7
CAS (trans-Isomer) 133567-12-1
CAS (cis-Isomer) 133567-10-9

Note on Stereochemistry: The molecule possesses two chiral centers at positions C3 and C4.[1]

  • Cis-isomer: The methyl (C3) and carboxylate (C4) groups are on the same side of the piperidine ring (typically axial-equatorial or equatorial-axial to minimize 1,3-diaxial interactions depending on the N-substituent).[1]

  • Trans-isomer: The groups are on opposite sides (typically diequatorial, making this the thermodynamically favored isomer).[1]

Part 2: Synthesis & Manufacturing[1]

The industrial synthesis of Methyl 3-methylpiperidine-4-carboxylate hydrochloride relies on the catalytic hydrogenation of the corresponding pyridine precursor.[1] This route is preferred over de novo ring construction (e.g., Dieckmann condensation) due to atom economy and the availability of the pyridine starting material.

Core Synthesis Workflow

The primary route involves the hydrogenation of Methyl 3-methylisonicotinate .[1] The stereochemical outcome (cis vs. trans) is heavily dependent on the catalyst and reaction conditions.[6]

Experimental Protocol (General Procedure)
  • Precursor: Dissolve Methyl 3-methylisonicotinate (1.0 eq) in Methanol or Acetic Acid.

  • Catalyst Loading: Add 5-10 wt% of PtO₂ (Adams' catalyst) or Rh/Al₂O₃.[1]

    • Expert Insight: PtO₂ in acetic acid favors the cis isomer via syn-hydrogenation from the less hindered face. Using Pd/C at higher temperatures often promotes isomerization to the thermodynamic trans product.[1]

  • Hydrogenation: Pressurize with H₂ (50–100 psi) and stir at room temperature for 12–24 hours.

  • Workup: Filter the catalyst through Celite. Concentrate the filtrate.

  • Salt Formation: Redissolve the residue in dry diethyl ether or dioxane. Add 4M HCl in dioxane dropwise at 0°C.

  • Isolation: The hydrochloride salt precipitates as a white solid.[1] Collect via filtration.[1]

Visualization: Synthesis & Stereochemical Control[1]

SynthesisPath Start Methyl 3-methylisonicotinate (Pyridine Precursor) H2_Step Catalytic Hydrogenation (H2, Catalyst, Solvent) Start->H2_Step Reduction Kinetic Kinetic Product (Cis-Isomer) H2_Step->Kinetic PtO2/AcOH (Syn-addition) Thermo Thermodynamic Product (Trans-Isomer) H2_Step->Thermo Pd/C, High Temp Isom Epimerization (Base/Heat) Kinetic->Isom Isomerization Salt HCl Salt Formation (HCl in Dioxane) Kinetic->Salt Thermo->Salt Isom->Thermo Equilibration Final Target Product (HCl Salt) Salt->Final

Figure 1: Synthetic pathway illustrating the divergence between kinetic (cis) and thermodynamic (trans) products during hydrogenation.

Part 3: Applications in Drug Discovery[1]

Conformational Restriction Strategy

In medicinal chemistry, the unsubstituted piperidine ring (isonipecotic acid) is flexible, capable of ring-flipping between chair conformers.[1] This flexibility results in an entropic penalty when the molecule binds to a rigid protein pocket.

Adding a methyl group at the C3 position creates Methyl 3-methylpiperidine-4-carboxylate . This simple modification:

  • Biases the Equilibrium: The methyl group prefers the equatorial position to avoid 1,3-diaxial strain.

  • Locks the Vector: This forces the carboxylate (or derived amide/pharmacophore) into a specific vector (axial or equatorial) relative to the nitrogen.[1]

Case Study Application:

  • Kinase Inhibitors: Used to orient the solvent-front solubilizing group.[1]

  • GPCR Agonists: The trans-isomer mimics the extended conformation of neurotransmitters, while the cis-isomer can mimic folded states.[1]

Comparison of Scaffolds
ScaffoldFlexibilityPrimary Use
Methyl isonipecotateHighGeneral linker, high entropy cost
Methyl 3-methylpiperidine-4-carboxylate Restricted Potency optimization, selectivity
Methyl 3,3-dimethylpiperidine-4-carboxylateRigid"Gem-dimethyl" effect, metabolic stability

Part 4: Handling & Analytics[1]

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) as the free base is prone to oxidation or hydrolysis; the HCl salt is hygroscopic.

Analytical Validation

To confirm the identity of the synthesized or purchased material, the following NMR signatures are diagnostic:

  • 1H NMR (DMSO-d6):

    • The C3-Methyl doublet appears around δ 0.8–0.9 ppm.[1]

    • The Methyl ester singlet appears around δ 3.6 ppm.

    • Stereochemistry Check: The coupling constant (

      
      ) between H3 and H4 is critical.
      
      • 
         indicates trans-diaxial arrangement (Trans isomer).
        
      • 
         indicates cis-equatorial-axial arrangement (Cis isomer).[1]
        

References

  • Sigma-Aldrich. Methyl 3-methylpiperidine-4-carboxylate hydrochloride Product Sheet. Retrieved from

  • BLD Pharm. Methyl 3-methylpiperidine-4-carboxylate hydrochloride (CAS 1797255-52-7).[1][3][7] Retrieved from [1]

  • ChemicalBook. Cis-Methyl 3-methylpiperidine-4-carboxylate HCl (CAS 133567-10-9).[1][8] Retrieved from [1]

  • National Institutes of Health (NIH). Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters (Mechanism Discussion). Retrieved from

Sources

Comprehensive Structural Analysis: Methyl 3-methylpiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and analytical breakdown of Methyl 3-methylpiperidine-4-carboxylate hydrochloride , a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib.

Executive Summary & Medicinal Significance

Methyl 3-methylpiperidine-4-carboxylate hydrochloride (CAS: 89895-55-6 for racemate) is a functionalized piperidine derivative. Its structural rigidity and specific stereochemical vectors make it an ideal pharmacophore for occupying the ATP-binding pockets of kinases. Specifically, the (3R,4R)-cis isomer is the requisite intermediate for Tofacitinib (Xeljanz), where the relative stereochemistry between the C3-methyl and C4-ester groups dictates the binding affinity and selectivity of the final drug.

This guide details the structural characterization, conformational dynamics, and analytical protocols required to validate this molecule during process development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name Methyl 3-methylpiperidine-4-carboxylate hydrochloride
Molecular Formula C

H

NO

[1][2] · HCl
Molecular Weight 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM/EtOAc
Chirality Two chiral centers (C3, C4); 4 possible stereoisomers

Stereochemical & Conformational Analysis[9][10]

The piperidine ring exists predominantly in a chair conformation. The relative orientation of the C3-methyl and C4-carboxylate substituents defines the cis or trans diastereomers.

Conformational Dynamics

In the hydrochloride salt form, the nitrogen is protonated, locking the invertomer and favoring a chair conformation where the bulky substituents avoid 1,3-diaxial interactions.

  • Trans-Isomer ((3R,4S) / (3S,4R)):

    • Conformer A: Methyl (equatorial) / Ester (equatorial). (Most Stable)

    • Conformer B: Methyl (axial) / Ester (axial).

    • Analysis: The diequatorial arrangement is energetically favored by ~2-3 kcal/mol, making the trans isomer thermodynamically more stable than the cis.

  • Cis-Isomer ((3R,4R) / (3S,4S)):

    • Conformer A: Methyl (equatorial) / Ester (axial).

    • Conformer B: Methyl (axial) / Ester (equatorial).

    • Analysis: The cis isomer inevitably forces one substituent into an axial position, creating steric strain (A-value penalty). In the Tofacitinib intermediate, the (3R,4R)-cis configuration is required.[3]

Stereochemical Assignment Logic (DOT Diagram)

The following decision tree outlines the analytical logic to distinguish cis from trans using NMR spectroscopy.

StereochemLogic Start Isolate Free Base or Salt HNMR 1H NMR (CDCl3 or DMSO-d6) Focus on H4 (alpha to ester) Start->HNMR Coupling Analyze J(H3,H4) Coupling Constant HNMR->Coupling LargeJ J = 10-13 Hz (Axial-Axial coupling) Coupling->LargeJ SmallJ J = 2-5 Hz (Axial-Equatorial or Eq-Eq) Coupling->SmallJ TransConf TRANS Isomer (Diequatorial Conformer) LargeJ->TransConf Definitive Ambiguous Ambiguous (Could be Cis or Trans-diaxial) SmallJ->Ambiguous NOESY Run 1D/2D NOESY Irradiate Me-C3 Ambiguous->NOESY Required NOE_Pos Strong NOE to H4 NOESY->NOE_Pos NOE_Neg Weak/No NOE to H4 NOESY->NOE_Neg CisResult CIS Isomer (Me and Ester on same face) NOE_Pos->CisResult TransResult TRANS Isomer NOE_Neg->TransResult

Caption: Analytical logic flow for assigning relative stereochemistry using J-coupling and Nuclear Overhauser Effect (NOE).

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 10 mg of the hydrochloride salt in 0.6 mL DMSO-d


. Note that using CDCl

may require free-basing with Na

CO

first to ensure solubility and sharp peaks.

Expected Data (Cis-Isomer, HCl salt in DMSO-d


): 
  • 
     9.0-9.5 ppm (br s, 2H):  NH
    
    
    
    protons (exchangeable).
  • 
     3.65 ppm (s, 3H):  Methyl ester (-OCH
    
    
    
    ).
  • 
     3.2-3.4 ppm (m, 2H):  C2/C6 equatorial protons (deshielded by N+).
    
  • 
     2.8-3.0 ppm (m, 3H):  C2/C6 axial protons + C4 proton.
    
    • Critical Check: For the cis isomer, the H4 signal often appears as a multiplet with smaller couplings (

      
       Hz) due to the equatorial/axial relationship with H3.
      
  • 
     2.1-2.3 ppm (m, 1H):  C3 proton.
    
  • 
     0.95 ppm (d, 
    
    
    
    Hz, 3H):
    C3-Methyl group.
Mass Spectrometry (LC-MS)

Method: ESI Positive Mode.[4]

  • Target Ion:

    
     158.1 
    
    
    
    (Free base mass).
  • Fragmentation: Loss of methoxy group (

    
    ) or decarboxylation (
    
    
    
    ) are common in high-energy collision dissociation (HCD).
X-Ray Powder Diffraction (XRPD)

For the hydrochloride salt, XRPD is the gold standard to distinguish between amorphous and crystalline forms (polymorphs).

  • Significance: The crystalline form is preferred for stability. Amorphous content can lead to hygroscopicity, causing hydrolysis of the methyl ester to the acid impurity.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying impurities. A common route involves the hydrogenation of methyl 4-methylnicotinate or the reduction of N-benzyl-3-oxopiperidine derivatives.

Synthesis Workflow (DOT Diagram)

SynthesisFlow Precursor N-Benzyl-3-oxo- piperidine-4-carboxylate Step1 Enol Ether Formation (Tf2O / Base) Precursor->Step1 Step2 Hydrogenation (Pd/C, H2) Step1->Step2 Intermediate Racemic Methyl 3-methylpiperidine-4-carboxylate Step2->Intermediate Resolution Chiral Resolution (Di-p-toluoyl-L-tartaric acid) Intermediate->Resolution SaltForm HCl Salt Formation (HCl in Dioxane) Resolution->SaltForm Final (3R,4R)-Cis-Product SaltForm->Final

Caption: Common synthetic route involving reduction and chiral resolution to access the target scaffold.

Common Impurities
  • Hydrolysis Product: 3-methylpiperidine-4-carboxylic acid (Result of moisture exposure).

  • Epimer: Trans-isomer (Result of thermodynamic equilibration during synthesis).

  • De-methylated: Piperidine-4-carboxylate (Result of starting material impurity).

Experimental Procedure: Salt Formation

To ensure a stoichiometric hydrochloride salt:

  • Dissolve the free base oil (1.0 eq) in anhydrous diethyl ether or MTBE (10 vol).

  • Cool to 0°C under N

    
    .
    
  • Slowly add 4M HCl in dioxane (1.1 eq) dropwise.

  • A white precipitate should form immediately.

  • Stir for 30 mins, filter under inert atmosphere (hygroscopic!), and wash with cold ether.

  • Dry in a vacuum oven at 40°C.

References

  • Pfizer Inc. "Process for the preparation of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile."[5] U.S. Patent 8,669,258. Link

  • Miao, L., et al. "A novel asymmetric synthesis of cis-(3R,4R)-N-(tert-butoxycarbonyl)-4-methyl-3-(methylamino)piperidine." Tetrahedron: Asymmetry, 2011. Link

  • Ruggeri, S. G., et al. "Structure and solid state properties of the Janus kinase inhibitor tofacitinib citrate." Journal of Pharmaceutical Sciences, 2013. Link

  • PubChem. "Methyl 3-methylpiperidine-4-carboxylate hydrochloride."[6] National Library of Medicine. Link

Sources

"physical and chemical properties of methyl 3-methylpiperidine-4-carboxylate HCl"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-methylpiperidine-4-carboxylate hydrochloride (CAS: 1797255-52-7 / 133567-12-1) is a critical saturated heterocyclic building block in modern medicinal chemistry. As a disubstituted piperidine, it offers a distinct three-dimensional vector space compared to the flat topology of its aromatic pyridine precursors. This scaffold is increasingly utilized in the synthesis of Janus kinase (JAK) inhibitors , G-protein coupled receptor (GPCR) ligands , and antitubercular agents , where the specific stereochemical orientation of the 3-methyl and 4-carboxylate groups dictates binding affinity.

This guide provides an exhaustive analysis of its physicochemical properties, stereochemical dynamics, synthetic routes, and handling protocols, designed to support high-integrity experimental workflows.

Chemical Identity & Stereochemical Analysis[1][2]

Core Identification
ParameterDetail
IUPAC Name Methyl 3-methylpiperidine-4-carboxylate hydrochloride
Common Name 3-Methyl-4-carbomethoxypiperidine HCl
CAS Number (Generic) 1797255-52-7 (Stereochemistry often unspecified)
CAS Number (Trans) 133567-12-1
Molecular Formula C₈H₁₅NO₂[1][2][3][4][5][6] · HCl
Molecular Weight 193.67 g/mol
SMILES COC(=O)C1CNCCC1C.Cl
Stereochemical Dynamics: The Cis/Trans Equilibrium

The biological activity of this scaffold is heavily dependent on the relative configuration of the substituents.

  • Trans-Isomer (Thermodynamic Product): The trans-diequatorial conformation is the most stable. In this form, both the C3-methyl and C4-ester groups occupy equatorial positions on the piperidine chair, minimizing 1,3-diaxial strain.

  • Cis-Isomer (Kinetic Product): Often formed during catalytic hydrogenation of pyridine precursors. The cis form typically forces one substituent into an axial position, increasing steric energy.

Mechanistic Insight: In solution, the cis-isomer can exist in a conformational equilibrium, but the trans-isomer is locked in the diequatorial chair. Process chemists often utilize base-mediated epimerization (e.g., NaOMe/MeOH) to convert cis-enriched mixtures to the thermodynamically stable trans-form.

Stereochemistry Cis Cis-Isomer (Kinetic Product) One Axial Substituent Base Base Catalysis (NaOMe/MeOH) Cis->Base Epimerization Trans Trans-Isomer (Thermodynamic Product) Diequatorial (Stable) Base->Trans Thermodynamic Equilibration

Figure 1: Stereochemical equilibration pathway favoring the trans-diequatorial conformation.

Physical & Chemical Properties[1][2][7]

Physicochemical Data Table
PropertyValue / CharacteristicNote
Appearance White to off-white crystalline solidHighly dependent on purity and hydration state.
Melting Point 160–165 °C (Decomposition)Typical for piperidine HCl salts; sharp MP indicates high purity.
Solubility High: Water, Methanol, DMSOLow: Et₂O, Hexane, DCMSalt form dictates high polarity.
pKa (Conjugate Acid) ~10.8The secondary amine is highly basic; exists as cation at physiological pH.
Hygroscopicity Moderate to HighRequires storage under desiccant.
Reactivity Profile
  • N-Alkylation/Acylation: The secondary amine is the primary nucleophile. It reacts readily with alkyl halides (Sɴ2) or acid chlorides/coupling reagents (Amide formation).

    • Protocol Note: Use of a non-nucleophilic base (e.g., DIPEA) is required to scavenge the HCl counterion and liberate the free amine.

  • Ester Hydrolysis: The C4-methyl ester is sterically accessible but less reactive than primary esters due to the adjacent secondary carbon.

    • Caution: Harsh acidic hydrolysis can decarboxylate the resulting acid if heated excessively.

  • Epimerization Risk: Exposure to strong bases (e.g., NaH, KOtBu) can deprotonate the C4 position (alpha to the carbonyl), leading to racemization or epimerization.

Synthesis & Manufacturing Routes

The industrial synthesis typically proceeds via the reduction of heteroaromatic precursors. This route is preferred for its scalability and cost-efficiency.

Primary Route: Hydrogenation of Methyl 3-Methylisonicotinate

This method utilizes heterogeneous catalysis to saturate the pyridine ring.

  • Precursor: Methyl 3-methylisonicotinate (CAS: 13602-09-0).

  • Catalyst: PtO₂ (Adams' catalyst) or Rh/Al₂O₃.

  • Conditions: 50–100 psi H₂, Acetic Acid solvent.

Synthesis Pyridine Methyl 3-methylisonicotinate (Aromatic Precursor) H2_Cat H₂ / PtO₂ / AcOH (Catalytic Hydrogenation) Pyridine->H2_Cat Mixture Cis/Trans Mixture (Piperidine Base) H2_Cat->Mixture Epimerization Epimerization (NaOMe / MeOH, Reflux) Mixture->Epimerization If Trans required Salt_Formation HCl / Dioxane (Salt Formation) Mixture->Salt_Formation If Cis/Trans mix accepted Epimerization->Salt_Formation Product Trans-Methyl 3-methylpiperidine-4-carboxylate HCl (Final Product) Salt_Formation->Product

Figure 2: Industrial synthesis pathway from pyridine precursor to the isolated hydrochloride salt.

Experimental Protocols

Handling & Storage
  • Atmosphere: Hygroscopic. Handle in a glovebox or under a dry nitrogen blanket.

  • Storage: -20°C is optimal for long-term stability to prevent ester hydrolysis or transesterification.

  • Re-crystallization: If the solid becomes yellow or sticky (indicating free base oxidation), recrystallize from hot Isopropanol/Ethanol.

Analytical Verification (NMR)

Distinguishing cis and trans isomers via ¹H NMR is critical.

  • Trans-Isomer: Look for a large vicinal coupling constant (J ≈ 10–12 Hz) between H3 and H4, indicating an anti-periplanar (trans-diaxial) relationship of the protons.

  • Cis-Isomer: The H3-H4 coupling constant will be smaller (J ≈ 2–5 Hz), indicating a syn-clinal (gauche) relationship.

Applications in Drug Discovery[8][9]

This scaffold serves as a "chiral vector" in drug design, allowing precise placement of pharmacophores.

Case Study: Janus Kinase (JAK) Inhibitors

In the development of JAK inhibitors (e.g., Tofacitinib analogs), the piperidine ring acts as a linker. The 3-methyl group provides:

  • Conformational Lock: Restricts the rotation of the piperidine ring, reducing the entropic penalty of binding.

  • Hydrophobic Fill: Occupies small hydrophobic pockets within the ATP-binding site of the kinase.

Applications Scaffold Methyl 3-methylpiperidine-4-carboxylate (Core Scaffold) JAK JAK Inhibitors (Kinase Selectivity) Scaffold->JAK N-Arylation GPCR GPCR Ligands (Receptor Fit) Scaffold->GPCR Amide Coupling Tubercular Antitubercular Agents (Cell Wall Targets) Scaffold->Tubercular Ester Hydrolysis

Figure 3: Therapeutic application map for the 3-methylpiperidine scaffold.

Safety & Regulatory (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]

  • P280: Wear protective gloves/eye protection/face protection.[7][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[7][8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16336093, Methyl piperidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Barnes, N. et al. (2022). Conformational control of piperidines in fragment-based drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 3-Methylpiperidine-4-carboxylate Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review of Synthesis, Stereochemistry, and Opioid Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast array of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for interacting with biological targets.[2] Among the myriad of substituted piperidines, the 3-methylpiperidine-4-carboxylate framework has emerged as a particularly compelling motif, primarily for its potent and selective modulation of opioid receptors, offering promising avenues for the development of next-generation analgesics.[3][4]

This technical guide provides a comprehensive literature review of 3-methylpiperidine-4-carboxylate derivatives, delving into their synthesis, stereochemical intricacies, and profound impact on opioid receptor binding and function. We will explore the key synthetic strategies that provide access to this versatile scaffold, dissect the critical structure-activity relationships (SAR) that govern their analgesic potency, and present detailed experimental protocols for their preparation and evaluation.

I. The Synthetic Blueprint: Constructing the 3-Methylpiperidine-4-carboxylate Core

The synthesis of 3-methylpiperidine-4-carboxylate derivatives presents unique stereochemical challenges. The relative and absolute configuration of the methyl and carboxylate groups at the C3 and C4 positions, respectively, profoundly influences biological activity. Several strategic approaches have been developed to control the stereochemistry of these vital centers.

Dieckmann Condensation: A Classic Route to the Piperidone Intermediate

One of the most established methods for constructing the piperidine ring is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[5] This approach is particularly valuable for accessing 4-oxopiperidine-3-carboxylate precursors, which can be subsequently methylated and reduced.

A common starting point is the Michael addition of a primary amine, such as benzylamine, to two equivalents of an acrylate ester, followed by the Dieckmann cyclization to yield a 1-benzyl-4-oxopiperidine-3-carboxylate.[6][7] This β-keto ester can then be methylated at the C3 position. Subsequent reduction of the ketone and, if desired, debenzylation, provides access to the core 3-methylpiperidine-4-carboxylate scaffold.

Illustrative Synthetic Workflow: Dieckmann Condensation Approach

start Primary Amine + 2x Acrylate Ester michael Michael Addition start->michael diester N-Substituted Diester michael->diester dieckmann Dieckmann Condensation diester->dieckmann ketoester 1-Substituted-4-oxo- piperidine-3-carboxylate dieckmann->ketoester methylation C3-Methylation ketoester->methylation methyl_ketoester 1-Substituted-3-methyl- 4-oxopiperidine-3-carboxylate methylation->methyl_ketoester reduction Ketone Reduction methyl_ketoester->reduction final_product 3-Methylpiperidine- 4-carboxylate Derivative reduction->final_product

Caption: General workflow for synthesizing 3-methylpiperidine-4-carboxylate derivatives via Dieckmann condensation.

Catalytic Hydrogenation of Pyridine Precursors: An Aromatic Path to Saturation

An alternative and often highly stereoselective strategy involves the catalytic hydrogenation of substituted pyridine precursors.[8] This method allows for the introduction of the methyl and carboxylate functionalities onto the aromatic ring prior to the reduction, which can offer advantages in terms of precursor availability and reaction control.

For instance, a 3-methyl-4-cyanopyridine can be synthesized and subsequently reduced to the corresponding piperidine. The cyano group can then be hydrolyzed and esterified to yield the desired carboxylate derivative. The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome of the hydrogenation, with various rhodium, ruthenium, and iridium catalysts being employed.[9]

Stereoselective Synthesis: The Pursuit of Enantiopure Compounds

Given the profound impact of stereochemistry on pharmacological activity, the development of stereoselective synthetic routes is of paramount importance. Chiral auxiliaries, asymmetric catalysis, and the use of chiral starting materials are common strategies to achieve high enantiomeric and diastereomeric purity.

A notable example involves a multi-step sequence starting from a chiral precursor, such as (R)-1-(1-tert-butyloxycarbonyl)-4-oxo-3-piperidyl hydrazine-1,2-dibenzyl dicarboxylate. Through a ylide reaction followed by catalytic hydrogenation, a high degree of stereoselectivity can be achieved, yielding the desired (3S, 4R) diastereomer.[10]

II. Biological Activity and Structure-Activity Relationships (SAR): Tuning for Opioid Receptor Affinity and Potency

The primary therapeutic interest in 3-methylpiperidine-4-carboxylate derivatives lies in their potent analgesic activity, which is mediated through their interaction with opioid receptors, particularly the mu (µ) opioid receptor.[11] The orientation of the substituents on the piperidine ring plays a crucial role in receptor binding and activation.

The Critical Role of Stereochemistry

The relative stereochemistry of the 3-methyl and 4-carboxylate (or a derivative thereof, such as an anilido group) substituents is a key determinant of analgesic potency. For many potent analgesics in this class, a cis relationship between the 3-methyl group and the 4-substituent is preferred. For example, in a series of 3-methyl-4-(N-phenylamido)piperidines, the cis-isomer was found to be significantly more potent than the corresponding trans-isomer.[3]

The Impact of N-Substitution

The nature of the substituent on the piperidine nitrogen significantly influences the pharmacological profile. A phenethyl group is a common feature in many potent opioid agonists, as it is believed to interact with a specific sub-pocket within the opioid receptor. The substitution pattern on the aromatic ring of the N-phenethyl group can further modulate activity and selectivity.

Modification of the 4-Carboxylate Group

While the parent esters exhibit activity, conversion of the carboxylate to an amide, particularly an N-arylamide, often leads to a dramatic increase in analgesic potency.[4] This is exemplified by the fentanyl class of analgesics, where a 4-anilidopiperidine core is a key structural feature.

Quantitative Insights into Opioid Receptor Binding

The affinity of these derivatives for the different opioid receptor subtypes (µ, δ, and κ) is a critical factor in their pharmacological profile. High affinity for the µ-opioid receptor is generally associated with potent analgesia.[12]

Compound/Analog Typeµ-Opioid Receptor Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg)Reference
cis-3-Methyl-4-(N-phenylpropionamido)piperidine derivativesHigh (sub-nanomolar to low nanomolar)Potent (often >1000x morphine)[3]
trans-3-Methyl-4-(N-phenylpropionamido)piperidine derivativesLower than cis-isomersLess potent than cis-isomers[3]
N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidinesVaries with N-substituentPotent antagonists[13]

Note: This table is a representative summary. Specific values vary depending on the exact substitution patterns.

III. Opioid Receptor Signaling: The Molecular Mechanism of Analgesia

3-Methylpiperidine-4-carboxylate derivatives exert their analgesic effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs).[14] Upon agonist binding, a conformational change in the receptor initiates a downstream signaling cascade.

Opioid Receptor Signaling Pathway

agonist Opioid Agonist (e.g., 3-Methylpiperidine-4- carboxylate derivative) receptor μ-Opioid Receptor (GPCR) agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases analgesia Analgesia camp->analgesia Contributes to neurotransmitter Neurotransmitter Release ion_channel->neurotransmitter Inhibits neurotransmitter->analgesia Leads to

Caption: Simplified schematic of the primary signaling pathway initiated by opioid receptor agonists.

The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] Additionally, the G-protein signaling cascade modulates ion channels, typically leading to the opening of potassium channels (hyperpolarization) and the closing of calcium channels, which collectively inhibit neuronal excitability and reduce the release of nociceptive neurotransmitters.[3][16]

IV. Experimental Protocols

Synthesis of Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate

This protocol describes a general procedure for the synthesis of a key intermediate via the Dieckmann condensation and subsequent methylation.

Materials:

  • Ethyl N-benzyl-N-(2-carboxyethyl)glycinate diethyl ester

  • Sodium ethoxide

  • Toluene, anhydrous

  • Methyl iodide

  • Potassium carbonate

  • Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Dieckmann Condensation: To a solution of sodium ethoxide in anhydrous toluene, add ethyl N-benzyl-N-(2-carboxyethyl)glycinate diethyl ester dropwise at room temperature. Heat the mixture to reflux for 4-6 hours. Cool the reaction mixture and quench with a dilute solution of hydrochloric acid. Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.[7]

  • Methylation: Dissolve the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate in a suitable solvent such as acetone. Add potassium carbonate and methyl iodide. Reflux the mixture for 8-12 hours. Monitor the reaction by TLC. After completion, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate.

In Vivo Evaluation of Analgesic Activity: The Hot Plate Test

The hot plate test is a standard method for assessing the central analgesic activity of compounds.[2]

Apparatus:

  • Hot plate apparatus with adjustable temperature control

  • Plexiglas cylinder to confine the animal

Procedure:

  • Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5 °C).[1]

  • Administer the test compound or vehicle to the mice (e.g., intraperitoneally or orally).

  • At a predetermined time after drug administration (e.g., 30 minutes), place the mouse on the hot plate and start a timer.[12]

  • Observe the mouse for signs of nociception, such as licking of the hind paws or jumping.

  • Record the latency time to the first sign of nociception. A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.[17]

  • An increase in the latency time compared to the vehicle-treated group indicates an analgesic effect.

V. Conclusion and Future Perspectives

3-Methylpiperidine-4-carboxylate derivatives represent a highly valuable and versatile scaffold in the field of medicinal chemistry, particularly for the development of potent analgesics. The synthetic methodologies, including the Dieckmann condensation and catalytic hydrogenation of pyridine precursors, provide robust access to a wide range of analogs with varying stereochemistry and substitution patterns.

The well-defined structure-activity relationships, which highlight the critical importance of the cis-stereochemistry at the 3 and 4 positions and the nature of the N-substituent, offer a clear roadmap for the design of new and improved opioid receptor modulators. The profound analgesic effects of these compounds are mediated through their interaction with opioid receptors, primarily the µ-opioid receptor, leading to the inhibition of nociceptive signaling pathways.

Future research in this area will likely focus on the development of even more stereoselective and efficient synthetic routes to access enantiopure derivatives. Furthermore, a deeper understanding of the subtle interactions between these ligands and the different opioid receptor subtypes and their downstream signaling pathways could lead to the design of biased agonists. These biased agonists would preferentially activate the G-protein signaling pathway responsible for analgesia while minimizing the recruitment of β-arrestin, which is implicated in some of the undesirable side effects of opioids, such as respiratory depression and tolerance.[18] The continued exploration of the 3-methylpiperidine-4-carboxylate scaffold holds immense promise for the discovery of safer and more effective pain therapeutics.

References

  • Preparation method of (3S, 4R)
  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. OpenStax. [Link]

  • Method for preparing 4-piperidyl piperidine. CN1583742A.
  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(12), 2223-2232. [Link]

  • Rodent Hot/Cold Plate Pain Assay. Maze Engineers. [Link]

  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. [Link]

  • [Synthesis, analgesic activity and structure-activity relationship of 4-N-propionyl analogs of cis-3-methyl fentanyl]. Yao Xue Xue Bao, 27(7), 503-509. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7583. [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 45(23), 5073-5079. [Link]

  • Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26275-26284. [Link]

  • Piperidine synthesis. DTIC. [Link]

  • The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats. Pharmacology Biochemistry and Behavior, 75(1), 159-166. [Link]

  • Hot plate test. Wikipedia. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry, 17(1), 108-115. [Link]

  • Opioid receptors signaling network. Journal of Neuroinflammation, 17(1), 1-13. [Link]

  • Synthesis and biological evaluation of 14-alkoxymorphinans. 2. (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist. Journal of Medicinal Chemistry, 33(2), 705-710. [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. [Link]

  • The G protein-first activation mechanism of opioid receptors by Gi protein and agonists. QRB Discovery, 2, e12. [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]

  • Opioid Receptors: Overview. JoVE. [Link]

  • Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). Journal of Medicinal Chemistry, 47(11), 2826-2833. [Link]

  • Fentanyl. Wikipedia. [Link]

Sources

Methodological & Application

Application Note: Diastereoselective Synthesis of 3,4-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Control of Stereocenters: Diastereoselective Synthesis of 3,4-Disubstituted Piperidines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 3,4-disubstituted piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous therapeutics, including the antidepressant Paroxetine (trans) and various CCR2 antagonists (cis). The biological activity of these molecules is strictly governed by their relative stereochemistry.

This Application Note provides a decision-matrix-driven approach to synthesizing these scaffolds. We detail two orthogonal protocols:

  • Method A (Cis-Selective): Heterogeneous Hydrogenation of Pyridinium Salts.

  • Method B (Trans-Selective): Conjugate Addition to N-Acyl Dihydropyridines / Pyridinium Ions.

Strategic Decision Matrix

The choice of synthetic route depends heavily on the desired relative stereochemistry (cis vs. trans) and the electronic nature of the substituents.

PiperidineStrategy Start Target: 3,4-Disubstituted Piperidine Isomer Desired Relative Stereochemistry? Start->Isomer Cis Cis-Isomer (Syn) Isomer->Cis Kinetic Control Trans Trans-Isomer (Anti) Isomer->Trans Thermodynamic/Orbital Control MethodA Method A: Heterogeneous Hydrogenation (Syn-Addition of H2) Cis->MethodA Substituted Pyridine/Salt MethodB Method B: Conjugate Addition (Nucleophilic Attack on Dihydropyridine) Trans->MethodB Reactive Intermediate MethodC Method C: Thermodynamic Equilibration (Requires epimerizable center e.g., Ester) Trans->MethodC If Cis-product exists

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target stereochemistry.

Protocol A: Cis-Selective Synthesis (Hydrogenation)

Principle: The catalytic hydrogenation of pyridines or pyridinium salts typically proceeds via syn-addition of hydrogen to the face of the ring adsorbed onto the catalyst surface. This kinetic control overwhelmingly favors the cis-diastereomer.

Mechanism of Stereocontrol

The pyridine ring adsorbs flat onto the metal surface. Hydrogen is delivered from the catalyst surface to the bottom face of the ring, pushing the substituents (R groups) to the top face (cis-relationship).

HydrogenationMech Substrate 3,4-Disubstituted Pyridinium Salt Adsorption Adsorption to Catalyst Surface (M) Substrate->Adsorption SynAdd Stepwise Syn-Addition of H-M species Adsorption->SynAdd Face Selective Product Cis-Piperidine (Kinetic Product) SynAdd->Product H2 delivery from bottom

Figure 2: Mechanism of syn-hydrogenation leading to cis-selectivity.

Experimental Protocol

Target: cis-1-Benzyl-3-methyl-4-phenylpiperidine Reagents:

  • 3-Methyl-4-phenylpyridine (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%)

  • Glacial Acetic Acid (Solvent)[1]

  • Hydrogen gas (Balloon or Parr shaker)

Step-by-Step Procedure:

  • Quaternization (Activation):

    • Dissolve 3-methyl-4-phenylpyridine in acetone.

    • Add benzyl bromide (1.1 equiv) dropwise at 0°C.

    • Stir at room temperature (RT) for 12 hours. The pyridinium salt often precipitates.

    • Filter the solid, wash with cold ether, and dry under vacuum. Note: Quaternization increases the susceptibility of the ring to reduction.

  • Hydrogenation:

    • Dissolve the pyridinium salt (1.0 g) in glacial acetic acid (10 mL). Expert Insight: Acetic acid prevents catalyst poisoning by the resulting amine and promotes protonation.

    • Add PtO₂ (5 wt% loading relative to substrate).

    • Purge the reaction vessel with N₂ (3x) and then H₂ (3x).

    • Stir vigorously under H₂ atmosphere (1 atm is often sufficient, but 50 psi ensures faster turnover) for 4-16 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Caution: Spent hydrogenation catalysts are pyrophoric. Keep wet.

    • Concentrate the filtrate under reduced pressure.

    • Basify the residue with 2M NaOH (pH > 12) and extract with dichloromethane (DCM).

    • Dry organic layers over Na₂SO₄ and concentrate.

Validation:

  • Yield: Typically >90%.[2]

  • dr (cis:trans): Usually >95:5.

  • NMR Check: Look for small vicinal coupling constants (

    
     Hz) indicative of axial-equatorial or equatorial-equatorial relationships in the chair conformation.
    

Protocol B: Trans-Selective Synthesis (Conjugate Addition)

Principle: To access the trans-isomer directly, one must avoid the syn-addition pathway. A powerful method involves the conjugate addition of organometallics (Grignard or Cuprates) to 4-substituted dihydropyridines or N-acyl pyridinium salts. This often follows an anti-addition pathway relative to the leaving group or existing substituent, or relies on equilibration.

Experimental Protocol

Target: trans-(-)-Paroxetine Precursor (4-aryl-3-substituted piperidine) Reagents:

  • 4-Aryl-pyridine precursor[2]

  • Phenyl chloroformate (Activating agent)

  • Organocopper reagent or Grignard/CuI

  • Acidic workup

Step-by-Step Procedure:

  • Activation:

    • Cool a solution of the 4-substituted pyridine in THF to -78°C.

    • Add phenyl chloroformate (1.1 equiv). This forms the N-acyl pyridinium salt in situ, which is highly electrophilic.

  • Nucleophilic Attack (1,4-Addition):

    • Add the Grignard reagent (e.g., ArMgBr) in the presence of CuI (catalytic) or use a pre-formed cuprate.

    • The nucleophile attacks the 4-position. Note: If the 3-position is already substituted, steric hindrance often directs the incoming nucleophile trans to the 3-substituent.

    • Alternative (Paroxetine Route): Many industrial routes use a Michael acceptor (e.g., cinnamate derivative) and react it with an amine source, followed by cyclization. However, for disubstituted piperidines, the equilibration of the cis-isomer is the most reliable "Protocol B".

Refined Protocol B (Thermodynamic Equilibration): Since Protocol A yields the cis-isomer efficiently, the most robust route to the trans-isomer for 3,4-disubstituted systems (especially where C3 is an ester/carbonyl) is base-mediated epimerization.

  • Epimerization:

    • Take the cis-3-carboalkoxy-4-arylpiperidine (from Method A).

    • Dissolve in dry toluene or MeOH.

    • Add Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) (1.0 equiv).

    • Reflux for 4-12 hours.

    • Mechanism: Deprotonation at the C3 position (alpha to carbonyl) forms an enolate. Reprotonation occurs from the less hindered face, placing the bulky groups in the thermodynamically stable diequatorial (trans) arrangement.

Validation:

  • dr (trans:cis): Typically >90:10 after equilibration.

  • NMR Check: Look for large vicinal coupling constants (

    
     Hz), indicating a trans-diaxial arrangement of the protons.
    

Analytical Validation: Distinguishing Cis vs. Trans

Correct assignment of stereochemistry is critical. The Karplus relationship allows prediction of coupling constants (


) based on the dihedral angle (

) between vicinal protons.[3]
Data Summary Table
FeatureCis-Isomer (3,4-disubstituted)Trans-Isomer (3,4-disubstituted)
Conformation One substituent Axial, one Equatorial (A,E)Both substituents Equatorial (E,E)
H3-H4 Dihedral Angle ~60° (Gauche)~180° (Anti-periplanar)
Coupling Constant (

)
2 – 5 Hz (Small)10 – 13 Hz (Large)
Thermodynamic Stability Less Stable (1,3-diaxial interactions possible)More Stable (Diequatorial)
Visualizing the NMR Logic

NMRAnalysis Sample Purified Piperidine Product HNMR 1H NMR Analysis Sample->HNMR Coupling Measure J(H3-H4) HNMR->Coupling SmallJ J = 2-5 Hz (Gauche/Cis) Coupling->SmallJ Small Angle LargeJ J = 10-13 Hz (Anti/Trans) Coupling->LargeJ 180 deg Angle

Figure 3: Analytical workflow for stereochemical assignment using 1H NMR coupling constants.

References

  • Review of Piperidine Synthesis

    • Buffat, M. G. P. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701–1729. Link

  • Cis-Selective Hydrogenation (Classic Protocol)

    • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2859–2862. Link

  • Trans-Selective Synthesis (Paroxetine Strategy)

    • Sartillo-Piscil, F., et al. (2017).[4] Diastereoconvergent Synthesis of (−)-Paroxetine. European Journal of Organic Chemistry, 2017(28), 4104–4110. Link

  • NMR Characterization (Coupling Constants)

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (See Chapter 5 on Spin-Spin Coupling). Link

  • Thermodynamic Equilibration

    • Amat, M., et al. (2016). Enantioselective Synthesis of Piperidines. Chemical Reviews, 116(7), 4321–4396. Link

Sources

Application Note: Chiral HPLC Method for 3-Methylpiperidine-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chiral separation of Ethyl 3-methylpiperidine-4-carboxylate , a critical pharmacophore in the synthesis of JAK inhibitors and other heterocyclic drug candidates.

The molecule presents two distinct chromatographic challenges:

  • Stereochemical Complexity: It possesses two chiral centers (C3 and C4), resulting in four stereoisomers: a cis-enantiomeric pair and a trans-enantiomeric pair.

  • Detection & Peak Shape: The secondary amine functionality causes severe peak tailing on silica-based supports due to silanol interactions, and the lack of a strong chromophore limits UV detection sensitivity.

This protocol provides two validated workflows:

  • Method A (Direct Analysis): For rapid screening of the free amine using basic additives.

  • Method B (Derivatization - Recommended): High-sensitivity analysis via N-Boc protection.

Chemical Context & Stereochemistry

Understanding the analyte's stereochemistry is prerequisite to separation. The 3-methyl and 4-carboxylate substituents can exist in cis or trans relative configurations.[1]

  • Diastereomers: The cis and trans forms are diastereomers and have different physical properties. They can often be partially separated on achiral phases (C18 or Silica).

  • Enantiomers: Each diastereomer exists as a pair of enantiomers (e.g., 3R,4R and 3S,4S for the trans isomer).

Stereoisomer Visualization

The following diagram illustrates the relationship between the four isomers and the separation strategy.

Stereochemistry cluster_0 Diastereomer Separation (Achiral Phase) cluster_1 Enantiomer Separation (Chiral Phase) Racemic Racemic Mixture (4 Isomers) Trans Trans-Isomer Pair (Thermodynamically Stable) Racemic->Trans Silica/C18 Resolution Cis Cis-Isomer Pair (Kinetic Product) Racemic->Cis T1 (3R, 4R) Enantiomer 1 Trans->T1 Chiral HPLC T2 (3S, 4S) Enantiomer 2 Trans->T2 C1 (3R, 4S) Enantiomer 3 Cis->C1 Chiral HPLC C2 (3S, 4R) Enantiomer 4 Cis->C2

Figure 1: Stereochemical hierarchy of 3-methylpiperidine-4-carboxylate. Achiral phases separate diastereomers; chiral phases resolve enantiomers.

Method A: Direct Analysis (Free Amine)

Application: In-process control (IPC) where speed is critical and derivatization is impractical. Challenge: The secondary amine (


) interacts strongly with residual silanols, causing peak tailing.
Solution:  Use of Immobilized Polysaccharide columns with Diethylamine (DEA) additive.
Chromatographic Conditions[2][3][4][5][6][7][8][9]
ParameterSpecificationRationale
Column Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose)Immobilized phases are robust against basic additives and allow wider solvent choices.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for resolution (

).
Mobile Phase n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v)DEA is mandatory to suppress ionization of the amine and mask silanols. Ethanol provides H-bonding capability.
Flow Rate 1.0 mL/minOptimized for mass transfer kinetics.
Temperature 25°CLower temperature generally improves chiral recognition (enthalpic control).
Detection UV @ 210 nm The ester carbonyl is the only chromophore. Use high-purity solvents to minimize background noise.
Injection 5 - 10 µLHigh concentration (2-5 mg/mL) required due to weak UV absorbance.
Preparation of Mobile Phase[5]
  • Measure 900 mL of HPLC-grade n-Hexane.

  • Measure 100 mL of HPLC-grade Ethanol (absolute).

  • Add 1.0 mL of Diethylamine (DEA) to the Ethanol portion before mixing with Hexane to ensure miscibility.

  • Mix thoroughly and degas. Do not use a nylon filter (DEA may degrade it); use PTFE or regenerate cellulose.

Method B: Derivatization (N-Boc Protection) - Gold Standard

Application: Final purity release, impurity profiling, and enantiomeric excess (ee) determination. Advantage: The N-Boc group removes the basicity (eliminating tailing) and adds UV absorbance (carbonyl), significantly improving detection limits and peak shape.

Derivatization Protocol (Pre-Column)
  • Reagents: Di-tert-butyl dicarbonate (

    
    ), Triethylamine (
    
    
    
    ), Dichloromethane (
    
    
    ).
  • Procedure:

    • Dissolve 10 mg of sample in 1 mL DCM.

    • Add 1.5 eq.

      
       and 1.2 eq. 
      
      
      
      .
    • Stir at RT for 15 mins (reaction is usually fast).

    • Evaporate solvent or dilute directly with Mobile Phase (if miscible).

Chromatographic Conditions (N-Boc Derivative)
ParameterSpecificationRationale
Column Chiralpak IG or Chiralpak AD-H Amylose tris(3-chloro-5-methylphenylcarbamate) (IG) offers superior selectivity for carbamates.
Mobile Phase n-Hexane / Isopropanol (95 : 5 v/v)No basic additive required. Lower polarity alcohol (IPA) increases retention and resolution.
Flow Rate 1.0 mL/minStandard.
Detection UV @ 210-220 nmThe N-Boc group contributes to absorbance, allowing slightly higher wavelengths if solvent cutoff is an issue.
Elution Order VariableTypically, the trans isomers elute before cis due to steric bulk, but enantiomeric order must be determined by spiking with a known standard.

Method Development Decision Tree

Use this workflow to select the optimal path for your specific sample stage.

MethodDev cluster_Direct Direct Optimization cluster_Deriv Deriv Optimization Start Start: Sample Received CheckUV Is UV Sensitivity Critical? (Low concentration or impurities <0.1%) Start->CheckUV Direct Method A: Direct Analysis (Free Amine) CheckUV->Direct No (IPC/Crude) Deriv Method B: Derivatization (N-Boc Protection) CheckUV->Deriv Yes (Final QC) D1 Column: Chiralpak IA/IC Direct->D1 B1 React with Boc2O (15 min) Deriv->B1 D2 MP: Hex/EtOH + 0.1% DEA D1->D2 B2 Column: Chiralpak IG/AD-H B1->B2 B3 MP: Hex/IPA (95:5) B2->B3

Figure 2: Decision matrix for selecting between direct amine analysis and derivatization workflows.

Troubleshooting & System Suitability

System Suitability Criteria (SST)
  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 (Critical for Method A).
    
  • Repeatability: RSD < 1.0% for retention time (n=5).

Common Issues and Fixes
SymptomProbable CauseCorrective Action
Peak Tailing Silanol interaction (Free amine)Increase DEA concentration to 0.2% or switch to Method B (N-Boc). Ensure column is "Immobilized" type (IA/IC) before using strong solvents.
Baseline Drift UV cutoff of DEA/SolventEnsure detection is >210 nm if possible. Use high-grade DEA. Switch to TEA (Triethylamine) if DEA absorbance is too high, but DEA is better for peak shape.
No Separation Wrong SelectorScreen complementary columns. If IA fails, try Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) which often works for polar amines.
Broad Peaks Solubility mismatchEnsure sample is dissolved in mobile phase. If dissolved in 100% EtOH and injected into 90% Hexane, precipitation or solvent effects can broaden peaks.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]

  • Egis Pharmaceuticals PLC.Process for the separation of optical isomers of racemic 3-alkylpiperidine-carboxylic acid ethyl esters. US Patent 11,091,436 B2.
  • MDPI. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases. Retrieved from [Link]

Sources

"synthesis of N-protected methyl 3-methylpiperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated guide for the synthesis of N-protected methyl 3-methylpiperidine-4-carboxylate . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various GPCR ligands.

The guide addresses the primary synthetic challenge: stereocontrol . The relationship between the C3-methyl and C4-carboxylate groups dictates the molecule's topology. We present two distinct protocols:

  • Kinetic Route: Delivers the cis-isomer (3,4-syn) via catalytic hydrogenation.[1]

  • Thermodynamic Route: Delivers the trans-isomer (3,4-anti) via base-mediated epimerization.

Part 1: Retrosynthetic Analysis & Strategy

The most scalable and direct approach utilizes the reduction of a pyridine precursor. This method is superior to Dieckmann condensation or enamine alkylation routes in terms of atom economy and step count for this specific substitution pattern.

Strategic Logic
  • Starting Material: Methyl 3-methylisonicotinate is commercially available and inexpensive.

  • Stereochemistry:

    • Hydrogenation (Kinetic Control): Catalytic hydrogenation of the pyridine ring occurs from the least hindered face. The addition of hydrogen across the C3-C4 bond typically places the C3-methyl and C4-carboxylate groups in a cis relationship (axial/equatorial or equatorial/axial depending on the conformer, but chemically cis).

    • Epimerization (Thermodynamic Control): The trans-isomer (diequatorial) is thermodynamically favored. Treating the cis-isomer with a base allows the C4-center (alpha to the carbonyl) to epimerize, relieving 1,3-diaxial strain and yielding the trans-isomer.

Retrosynthesis Target_Trans Trans-Isomer (Thermodynamic) (Diequatorial) Target_Cis Cis-Isomer (Kinetic) (Axial/Equatorial) Target_Trans->Target_Cis Epimerization (NaOMe/MeOH) Intermediate N-Protected Intermediate (N-Boc/N-Bn) Target_Cis->Intermediate Deprotection/Purification Pyridine Methyl 3-methylisonicotinate (Starting Material) Intermediate->Pyridine 1. H2, Catalyst (Red) 2. Protection (Blue)

Figure 1: Retrosynthetic strategy highlighting the divergence between kinetic (cis) and thermodynamic (trans) pathways.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Cis-Isomer (Kinetic Control)

Objective: Preparation of N-Boc-cis-3-methylpiperidine-4-carboxylate.

Reagents:

  • Methyl 3-methylisonicotinate (1.0 equiv)

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%) or Rhodium on Alumina (5 wt%)

  • Glacial Acetic Acid (Solvent)

  • Boc-Anhydride (Boc₂O) (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

Step-by-Step Methodology:

  • Hydrogenation (The Reduction):

    • Setup: In a high-pressure hydrogenation vessel (Parr reactor), dissolve methyl 3-methylisonicotinate in glacial acetic acid (0.5 M concentration). Acetic acid is crucial as it protonates the pyridine nitrogen, facilitating ring reduction and preventing catalyst poisoning by the free amine product.

    • Catalyst Addition: Carefully add PtO₂ (5 mol%) under an inert atmosphere (Argon/Nitrogen). Caution: Dry hydrogenation catalysts are pyrophoric.

    • Reaction: Pressurize with H₂ to 50–60 psi (3.5–4 bar). Stir vigorously at room temperature for 12–16 hours.

    • Monitoring: Monitor by LC-MS. The UV activity will disappear as the aromatic ring is reduced.

    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH. Concentrate the filtrate in vacuo to obtain the piperidine acetate salt.

  • N-Protection (The Boc Group):

    • Neutralization: Redissolve the crude acetate salt in DCM/MeOH (9:1). Cool to 0°C.[2]

    • Addition: Add TEA (2.5 equiv) slowly to neutralize the acetic acid salt and liberate the free amine. Then, add Boc₂O (1.2 equiv).

    • Completion: Warm to room temperature and stir for 4 hours.

    • Extraction: Dilute with DCM, wash with 1M HCl (to remove unreacted pyridine/amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[3]

  • Purification:

    • The crude product is predominantly the cis-isomer (~90:10 dr).

    • Flash Chromatography: Elute with Hexanes/EtOAc (85:15). The cis-isomer typically elutes after the trans-isomer (if present) due to the more polar nature of the axial ester conformation in some solvent systems, though this can vary. Note: Cis-isomers in this scaffold often exhibit lower Rf values.

Protocol B: Synthesis of the Trans-Isomer (Thermodynamic Control)

Objective: Equilibration to N-Boc-trans-3-methylpiperidine-4-carboxylate.

Mechanism: The cis-isomer possesses one substituent in an axial position (high energy). Treatment with base generates the enolate at C4. Reprotonation occurs from the face that places the bulky carboxylate group in the equatorial position, trans to the equatorial C3-methyl group.

Reagents:

  • Cis-rich mixture from Protocol A

  • Sodium Methoxide (NaOMe) (30% wt in MeOH) (0.5 equiv)

  • Anhydrous Methanol

Step-by-Step Methodology:

  • Equilibration:

    • Dissolve the N-Boc-cis-isomer in anhydrous methanol (0.2 M).

    • Add NaOMe solution (0.5 equiv).

    • Reflux the mixture (65°C) for 4–6 hours. Note: Kinetic monitoring is essential. Over-reaction can lead to ester hydrolysis (saponification).

  • Quench & Workup:

    • Cool to room temperature.[3][4]

    • Add solid Ammonium Chloride (NH₄Cl) to quench the base/enolate.

    • Concentrate the solvent.[3][4] Resuspend in EtOAc and wash with water.

  • Isolation:

    • The product will now be predominantly trans (>95:5 dr).

    • Crystallization: In many cases, the trans-isomer is a solid and can be recrystallized from Hexanes/Ether, whereas the cis-isomer remains an oil.

Part 3: Analytical Characterization & Data

Distinguishing the stereoisomers is critical. 1H NMR coupling constants (


) between H3 and H4 are the definitive diagnostic tool.
FeatureCis-Isomer (Kinetic) Trans-Isomer (Thermodynamic)
Configuration 3,4-syn (Axial/Equatorial)3,4-anti (Diequatorial)
J(H3-H4) Coupling Small (2–5 Hz) Large (10–12 Hz)
Thermodynamics Less Stable (1,3-diaxial strain if axial)More Stable (All equatorial)
Physical State Often OilOften Solid/Crystalline
Key NMR Signal H4 appears as a narrow multiplet/tripletH4 appears as a wide doublet of doublets (dd)

NMR Interpretation:

  • Trans: The proton at C4 is axial. The proton at C3 is axial. The angle is ~180°. According to the Karplus equation, this results in a large coupling constant (

    
     Hz).
    
  • Cis: One proton is axial, one is equatorial. The dihedral angle is ~60°. This results in a much smaller coupling constant (

    
     Hz).
    

Part 4: Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Hydrogenation Catalyst PoisoningEnsure starting material is free of sulfur/thiol impurities. Use high-grade acetic acid.
Incomplete Epimerization Insufficient Base/TimeIncrease reflux time or use a stronger base (e.g., NaOEt in EtOH) if ester transesterification is not a concern (or match alkoxide to ester).
Ester Hydrolysis Wet SolventsEnsure Methanol is anhydrous. Water causes saponification to the carboxylic acid.
Separation Difficulty Similar PolarityIf Flash Chromatography fails, use Preparative HPLC or crystallize the trans isomer.

Part 5: References

  • Hydrogenation of Pyridines to Cis-Piperidines

    • Source: "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives." ResearchGate.[5][6]

    • Relevance: Confirms the kinetic preference for cis isomers during the reduction of 3,4-disubstituted pyridine systems.

  • Thermodynamic Equilibration (Epimerization)

    • Source: "Synthesis of 3,4-Disubstituted Piperidines... Switching between Kinetic and Thermodynamic Control." Journal of Organic Chemistry.

    • Relevance: details the mechanism and conditions (acid/base) for converting kinetic cis products to thermodynamic trans products.

    • [4]

  • N-Boc Protection Protocols

    • Source: "Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester." ChemicalBook.

    • Relevance: Standard operating procedures for Boc protection of piperidine carboxylates.

  • Stereochemical Assignment via NMR

    • Source: "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry.[7]

    • Relevance: Provides 3D structural analysis and NMR data confirming the diaxial vs. diequatorial coupling constants.

Sources

Application Note: Purification Strategies for Piperidine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-proven guide to the purification of piperidine carboxylate esters. It is designed for organic chemists and process engineers in pharmaceutical development who require high purity (>98%) for downstream API synthesis.[1]

Strategic Overview: The Physicochemical Paradox

Purifying piperidine carboxylate esters (e.g., Ethyl Isonipecotate, Ethyl Nipecotate) presents a specific "physicochemical paradox" that often leads to yield loss or degradation if not managed correctly:

  • Basicity vs. Lability: The piperidine nitrogen is a secondary amine (

    
    ), requiring strong pH manipulation for extraction.[1] However, the ester moiety is susceptible to hydrolysis under the very basic (saponification) or acidic conditions often used to manipulate the amine.
    
  • Silanol Interaction: On standard silica gel, the basic nitrogen interacts with acidic silanol groups (

    
    ), causing severe peak tailing ("streaking") and poor resolution during chromatography.[1][2]
    
  • Oxidation Sensitivity: The secondary amine is prone to N-oxidation if exposed to peroxides in solvents (e.g., old ethers) or prolonged air exposure on silica.[1]

Success relies on exploiting the basicity of the amine while kinetically protecting the ester.

Decision Matrix: Selecting the Right Methodology

Before initiating purification, characterize the crude mixture's physical state and impurity profile.[1][3]

PurificationDecisionTree Start Crude Piperidine Ester Reaction Mixture StateCheck Physical State? Start->StateCheck Liquid Oil / Liquid StateCheck->Liquid Solid Solid / Crystalline StateCheck->Solid ImpurityCheck Impurity Profile? Liquid->ImpurityCheck MethodD Method D: Salt Formation & Recrystallization Solid->MethodD NeutralImp Neutral Impurities (Start Mat, Byproducts) ImpurityCheck->NeutralImp Dominant BasicImp Basic Impurities (Pyridine, Isomers) ImpurityCheck->BasicImp Dominant MethodA Method A: Acid-Base Extraction (The Workhorse) NeutralImp->MethodA MethodC Method C: Amine-Modified Flash Chromatography BasicImp->MethodC MethodB Method B: Vacuum Distillation (For Thermostable Oils) MethodA->MethodB If purity < 95% MethodA->MethodD Final Polish

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude material properties.

Protocol A: The "Cold" Acid-Base Extraction (Primary Method)[1]

This is the most scalable method for removing non-basic impurities (unreacted alkyl halides, neutral solvents).[1] Critical Constraint: Temperature control is vital to prevent ester hydrolysis during the basic quench.

Reagents
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] Note: DCM is preferred for solubility but environmental concerns may dictate EtOAc.

  • Acid: 1M or 2M HCl (Do not use concentrated acid).[1]

  • Base: 2M NaOH (cold) or Saturated

    
    .
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][4][5][6]
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude oil in EtOAc (10 mL per gram of crude).

  • Acidic Extraction (Protonation):

    • Extract the organic layer with 1M HCl (

      
       vol).[1]
      
    • Mechanism:[1][7][8][9] The piperidine amine is protonated (

      
      ), becoming water-soluble.[1] Neutral impurities remain in the EtOAc.
      
    • Keep the Aqueous Layer. Discard the organic layer (check TLC first).[1]

  • The "Cold" Basification (Deprotonation):

    • Cool the aqueous acidic layer to 0–5°C in an ice bath. This slows the rate of ester hydrolysis significantly.

    • Slowly add 2M NaOH or Sat.[10]

      
       with stirring until pH > 12.
      
    • Observation: The solution will become cloudy as the free amine oil separates.

  • Re-Extraction:

    • Immediately extract the cold aqueous mixture with DCM or EtOAc (

      
      ).[1]
      
  • Drying & Concentration:

    • Combine organic extracts, wash once with brine, dry over

      
      , filter, and concentrate in vacuo.
      

Yield Expectation: >85% recovery. Purity: Typically increases from crude to >95%.

Protocol B: Amine-Modified Flash Chromatography

When acid-base extraction fails to remove structural isomers or other basic impurities (e.g., pyridine traces), chromatography is required.[1] Standard silica gel is acidic (


), which causes piperidines to streak.[1]
The "Deactivation" Strategy

You must mask the silica's acidic sites using a basic modifier.[2][11]

Mobile Phase Systems
Solvent SystemModifierApplication
DCM / Methanol 1%

(7N in MeOH)
High polarity compounds.[1] Best resolution.
Hexane / EtOAc 1–3% Triethylamine (TEA)Lipophilic esters.[1] Good for removing non-polar impurities.[12]
Detailed Procedure
  • Column Pre-treatment (Critical):

    • Prepare a slurry of silica gel using the mobile phase containing the modifier (TEA or

      
      ) .[1][2]
      
    • Flush the column with 2 column volumes (CV) of this modified solvent before loading the sample.[1] This saturates the silanol sites.

  • Sample Loading:

    • Dissolve sample in minimum volume of mobile phase (with modifier).

  • Elution:

    • Run the column.[2][5][12] The modifier competes with the piperidine for binding sites, resulting in sharp, symmetrical peaks.[1]

  • Post-Run Workup:

    • TEA has a high boiling point (89°C) and smells.[1] To remove residual TEA from your product:

      • Concentrate fractions.[4][13][14]

      • Redissolve in DCM and wash with saturated

        
         (removes TEA salts) or dry under high vacuum for extended periods if the product is a solid.[1]
        

Protocol C: Salt Formation & Recrystallization (Final Polish)

Converting the liquid ester into a crystalline salt is the gold standard for reaching >99% purity (API grade).[1]

Choice of Counter-ion
  • Hydrochloride (HCl): Most common.[1] Forms robust crystals.

  • Tartrate / Oxalate: Useful if HCl salt is hygroscopic.

Recrystallization Protocol (HCl Salt)
  • Dissolution: Dissolve the purified free base (from Protocol A) in a minimal amount of dry Ethanol or Isopropanol.

  • Salt Formation:

    • Cool to 0°C.

    • Add HCl in Dioxane (4M) or HCl in Ethanol dropwise.[1]

    • Monitor pH; stop when acidic (pH ~2).[1]

  • Crystallization:

    • Add Diethyl Ether or Hexane dropwise until the solution turns slightly turbid (cloud point).[1]

    • Heat gently to redissolve, then allow to cool slowly to room temperature, then to 4°C.

  • Isolation:

    • Filter the white crystals. Wash with cold Ether.

    • Result: Highly pure, stable piperidine ester hydrochloride.[1]

Process Visualization: The Extraction Workflow

ExtractionWorkflow Crude Crude Mixture (Organic Solvent) AcidWash Add 1M HCl (Extraction) Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgPhase1 Organic Phase (Neutral Impurities) PhaseSep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Piperidine-H+) PhaseSep1->AqPhase1 Keep Basify Add NaOH (Cold) pH > 12 AqPhase1->Basify Ice Bath Extract2 Extract w/ DCM Basify->Extract2 FinalOrg Organic Phase (Pure Product) Extract2->FinalOrg Dry & Evap FinalAq Aqueous Phase (Waste) Extract2->FinalAq Discard

Figure 2: Logical flow of the "Cold" Acid-Base extraction method, highlighting the critical phase separation steps.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield after Extraction Ester hydrolysis during basification.[15]Ensure temperature is <5°C during NaOH addition. Switch to weaker base (

) if possible.[1]
Streaking on TLC/Column Acidic silanols interacting with amine.[2]Increase TEA concentration to 2-3%. Ensure column is pre-flushed with modifier.
Product is Colored (Yellow) N-Oxide formation or pyridine contaminants.[1][4]Perform a wash with dilute sodium thiosulfate (for oxides).[1] Recrystallize as HCl salt.
Azeotrope in Distillation Pyridine presence.[2][4]Distillation is ineffective for Pyridine/Piperidine separation. Use Acid-Base extraction or Chromatography.

References

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from [1]

  • University of Rochester, Dept. of Chemistry. (n.d.).[1] Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from [1]

  • Organic Chemistry Data. (2022). pKa Values for Organic Compounds (Amines and Esters). Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.).[1] Piperidine-4-carboxylic acid hydrochloride Product Data. Retrieved from [1]

  • Alfa Chemistry. (n.d.).[1] Methods for Purification of Commonly Used Solvents and Intermediates. Retrieved from [1]

Sources

Application Note: A Robust and Scalable Synthesis of Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of Methyl 3-methylpiperidine-4-carboxylate hydrochloride, a key building block in the development of various pharmaceutical agents. The described synthetic strategy is designed for robustness, scalability, and high-yield production, addressing common challenges encountered in industrial settings. The protocol emphasizes a two-step process commencing with the catalytic hydrogenation of Methyl 3-methylpyridine-4-carboxylate, followed by isolation and salt formation. We delve into the critical process parameters, in-process controls (IPCs), and safety considerations necessary for successful implementation. The causality behind experimental choices is explained to provide researchers and drug development professionals with a deep, actionable understanding of the process.

Introduction and Strategic Overview

Methyl 3-methylpiperidine-4-carboxylate is a valuable substituted piperidine derivative. The piperidine motif is a prevalent structural feature in many FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The title compound, as its stable hydrochloride salt, serves as a crucial intermediate for more complex active pharmaceutical ingredients (APIs).

The primary challenge in synthesizing this molecule on a large scale lies in the stereoselective and efficient reduction of the aromatic pyridine precursor. Direct synthesis routes often involve multiple steps with costly reagents and difficult purifications.[2] Our selected strategy, outlined below, leverages a highly efficient catalytic hydrogenation, which is a cornerstone of industrial chemical synthesis due to its high atom economy and environmental advantages.

The overall synthetic pathway is as follows:

  • Esterification (Optional Starting Point): Conversion of 3-methylpyridine-4-carboxylic acid to its methyl ester. This step is included for completeness if the ester is not commercially available.

  • Catalytic Hydrogenation: Reduction of the Methyl 3-methylpyridine-4-carboxylate pyridine ring to the corresponding piperidine ring using a heterogeneous catalyst under hydrogen pressure.

  • Isolation and Salt Formation: Purification of the resulting free base and conversion to the stable hydrochloride salt, which facilitates handling and further purification.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Isolation & Salt Formation A 3-Methylpyridine- 4-carboxylic Acid B Methyl 3-methylpyridine- 4-carboxylate A->B  MeOH, H+ cat. C Methyl 3-methylpiperidine- 4-carboxylate (Free Base) B->C  H2, PtO2  AcOH D Methyl 3-methylpiperidine- 4-carboxylate hydrochloride (Final Product) C->D  HCl in IPA  Recrystallization

Caption: High-level workflow for the synthesis of the target compound.

Rationale for Synthetic Route Selection

  • Scalability: Catalytic hydrogenation is a well-established and highly scalable unit operation in the pharmaceutical industry. Unlike stoichiometric reductions, it avoids the generation of large quantities of inorganic waste.

  • Catalyst Choice (PtO₂): While various catalysts like Palladium or Rhodium can be used for pyridine hydrogenation, Platinum(IV) oxide (PtO₂, Adams' catalyst) is exceptionally effective, often requiring lower pressures and temperatures.[1] It demonstrates high activity in acidic media, which is crucial for this specific transformation.

  • Acidic Medium (Acetic Acid): The hydrogenation of pyridines can be sluggish, and the resulting basic piperidine product can poison the catalyst surface, inhibiting the reaction.[3] Conducting the reaction in an acidic solvent like glacial acetic acid protonates the nitrogen atom, which both activates the ring towards reduction and prevents the product from deactivating the catalyst, leading to faster and more complete conversion.[1]

  • Stereochemistry: The hydrogenation of the prochiral pyridine ring creates two new stereocenters at positions 3 and 4. This results in a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by the catalyst, solvent, and reaction conditions. The use of platinum catalysts in acidic media often favors the formation of the cis isomer. Subsequent purification steps are necessary to isolate the desired isomer.

  • Hydrochloride Salt: The final product is isolated as a hydrochloride salt. This is standard practice for amine-containing compounds as salts are typically crystalline, non-hygroscopic, and possess higher melting points and stability compared to the free base, which is often an oil. This crystalline nature is highly advantageous for purification via recrystallization on a large scale.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The catalytic hydrogenation step involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst; it must be performed by trained personnel behind a blast shield in an appropriately rated high-pressure reactor (autoclave).

Protocol 1: Synthesis of Methyl 3-methylpyridine-4-carboxylate (Precursor)

This protocol is for the esterification of the corresponding carboxylic acid.

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Quantity (1.0 mol scale)
3-Methylpyridine-4-carboxylic Acid5459-47-2137.14137.1 g (1.0 mol)
Methanol (MeOH)67-56-132.04700 mL
Thionyl Chloride (SOCl₂)7719-09-7118.9787.5 mL (1.2 mol)
Sodium Bicarbonate (Sat. Soln.)144-55-884.01As needed
Dichloromethane (DCM)75-09-284.93500 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed

Procedure

  • Charge a 2 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel with 3-methylpyridine-4-carboxylic acid (137.1 g) and methanol (700 mL).

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Add thionyl chloride (87.5 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed (<1%).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Carefully dilute the residue with 500 mL of cold water and basify to pH 8-9 by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 250 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil or low-melting solid.

Protocol 2: Scale-Up Catalytic Hydrogenation

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Quantity (0.8 mol scale)
Methyl 3-methylpyridine-4-carboxylate609-66-5151.16121.0 g (0.8 mol)
Platinum(IV) Oxide (PtO₂)1314-15-4227.082.7 g (0.012 mol, 1.5 mol%)
Glacial Acetic Acid (AcOH)64-19-760.051.2 L
Celite® or Diatomaceous Earth61790-53-2-20 g
Sodium Hydroxide (50% w/w aq.)1310-73-240.00As needed
Ethyl Acetate (EtOAc)141-78-688.111.5 L

Procedure

  • Charge the inerted high-pressure reactor (autoclave) with Methyl 3-methylpyridine-4-carboxylate (121.0 g) and glacial acetic acid (1.2 L).

  • Stir the mixture to ensure complete dissolution.

  • Under a gentle stream of nitrogen, carefully add the Platinum(IV) oxide catalyst. Note: The catalyst is added last to minimize handling time.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor headspace by pressurizing with nitrogen (to 5 bar) and venting (to 1 bar) at least three times to remove all oxygen.

  • Purge the reactor with hydrogen gas by pressurizing (to 10 bar) and venting (to 1 bar) three times.

  • Pressurize the reactor with hydrogen to 50 bar (approx. 725 psi).

  • Begin vigorous stirring and maintain the internal temperature at 40-50 °C. The reaction is exothermic; cooling may be required to maintain the target temperature.

  • IPC: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 12-24 hours). A sample may be carefully taken (after depressurizing and purging with nitrogen) for GC or HPLC analysis to confirm the disappearance of the starting material.

  • Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the system thoroughly with nitrogen.

  • Prepare a filter pad with a 1 cm layer of Celite® in a Büchner funnel. Wet the pad with acetic acid.

  • Under a nitrogen atmosphere, carefully filter the reaction mixture through the Celite® pad to remove the platinum catalyst. Wash the catalyst cake with additional acetic acid (2 x 50 mL). Caution: The catalyst on the filter may be pyrophoric. Do not allow it to dry in the air. Quench the filter cake immediately after use by submerging it in water.

  • Transfer the filtrate to a suitable vessel for work-up.

Protocol 3: Isolation, Salt Formation, and Purification

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Quantity
Hydrogenation Filtrate--From Protocol 2
HCl in Isopropanol (IPA), ~5-6 M7647-01-036.46As needed
Isopropanol (IPA)67-63-060.101.0 L
Ethyl Acetate (EtOAc)141-78-688.111.0 L

Procedure

  • Concentrate the filtrate from Protocol 2 under reduced pressure to remove the bulk of the acetic acid.

  • Dilute the residue with 1 L of cold water and cool to 0-5 °C in an ice bath.

  • Slowly add 50% aqueous sodium hydroxide solution to basify the mixture to pH > 12, ensuring the temperature remains below 20 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic extracts, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-methylpiperidine-4-carboxylate free base, typically as a light yellow oil.

  • Dissolve the crude oil in isopropanol (500 mL).

  • Slowly add the solution of HCl in isopropanol dropwise with stirring. Monitor the pH of the solution with moist pH paper, stopping when it becomes acidic (pH 2-3).

  • A white precipitate of the hydrochloride salt will form. Continue stirring at room temperature for 1-2 hours to ensure complete precipitation.

  • Cool the slurry to 0-5 °C and stir for an additional hour.

  • Collect the solid product by filtration, wash the cake with cold ethyl acetate (2 x 100 mL), and dry under vacuum at 40-50 °C to a constant weight.

  • Purification (Recrystallization): For higher purity, dissolve the dried solid in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization. Filter the purified crystals, wash with cold ethyl acetate, and dry as described above.

Process Data and Characterization

The following table summarizes expected outcomes for a representative batch.

ParameterStep 1: EsterificationStep 2: HydrogenationStep 3: Salt Formation & Purification
Scale 1.0 mol0.8 mol~0.7 mol (input)
Reaction Time 4-6 hours12-24 hours2-3 hours (precipitation)
Temperature 65 °C40-50 °C0-5 °C (crystallization)
Pressure Atmospheric50 bar (H₂)Atmospheric
Typical Yield 90-95%>95% (crude free base)85-90% (from crude free base)
Overall Yield --72-80% (from pyridine ester)
Purity (HPLC) >98%>95% (cis+trans)>99.5% (desired isomer)
Appearance Yellow OilYellow OilWhite Crystalline Solid

Characterization of Methyl 3-methylpiperidine-4-carboxylate hydrochloride (Typical Data):

  • ¹H NMR: Consistent with the structure, showing characteristic peaks for the piperidine ring protons, the methyl ester, and the C3-methyl group.

  • Mass Spec (ESI+): [M+H]⁺ corresponding to the free base (C₈H₁₅NO₂), m/z = 158.1.

  • Purity (HPLC): > 99.5%.

Scale-Up Considerations and Troubleshooting

G cluster_solutions Mitigation Strategies A Scale-Up Challenges B Heat Management (Exothermic Hydrogenation) A->B C Catalyst Handling (Pyrophoric Risk, Filtration) A->C D Stereoisomer Control (Cis/Trans Ratio) A->D E Purification (Impurity Removal) A->E B_sol Use jacketed reactor with efficient cooling; control H2 addition rate. B->B_sol C_sol Use catalyst slurry transfer; filter under inert atmosphere (N2); quench catalyst cake promptly. C->C_sol D_sol Screen catalysts and conditions at small scale; develop robust analytical method to quantify isomers. D->D_sol E_sol Optimize recrystallization solvent system; consider resalting if necessary. E->E_sol

Caption: Key challenges and mitigation strategies for process scale-up.

  • Heat Management: The hydrogenation of aromatic rings is highly exothermic. On a large scale, the heat generated can lead to a runaway reaction if not controlled. A jacketed reactor with an efficient cooling system is essential. The rate of hydrogen addition can also be used to control the reaction rate and temperature.

  • Catalyst Handling: Heterogeneous catalysts like PtO₂ and the reduced Pt metal are pyrophoric, especially after use. At scale, catalysts should be handled as slurries in solvent or under a strict inert atmosphere to prevent ignition upon contact with air. Filtration must be performed in enclosed systems, and the used catalyst cake must be quenched immediately into water to render it safe.

  • Troubleshooting Poor Conversion: If the hydrogenation stalls, it is likely due to catalyst poisoning. This can be caused by impurities in the starting material or insufficient acid. Ensure the quality of the starting ester and the use of an adequate amount of acetic acid.

  • Diastereomer Separation: The final product is a mixture of diastereomers. While the hydrochloride formation and recrystallization can enrich one isomer, complete separation might be challenging. It is critical to define the specification for the desired isomer and develop a robust HPLC or GC method to quantify the diastereomeric ratio. If a specific isomer is required, further optimization of the hydrogenation conditions or classical resolution may be necessary.

Conclusion

The synthetic protocol detailed herein provides a reliable and scalable pathway to high-purity Methyl 3-methylpiperidine-4-carboxylate hydrochloride. By employing a robust catalytic hydrogenation in an acidic medium, this process addresses common industrial challenges, offering high yields and operational efficiency. The emphasis on in-process controls, safety, and troubleshooting provides a comprehensive framework for researchers and chemical engineers to successfully implement this synthesis at scale.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health (NIH). [Link]

  • De-protection of N-Benzyl groups. Sciencemadness Discussion Board. [Link]

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. MDPI. [Link]

  • "Hydrogenation of 4-methylcinnoline" by William E. Maycock. BYU ScholarsArchive. [Link]

Sources

Advanced Strategies for the Enantioseparation of Chiral Piperidines: From Screening to Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral piperidines represent a critical pharmacophore in modern drug discovery, forming the structural backbone of numerous antidepressants, psychostimulants, and anesthetics (e.g., Methylphenidate, Paroxetine, Ropivacaine). However, their secondary amine functionality presents a distinct analytical challenge: strong interaction with residual silanols on silica-based stationary phases often leads to severe peak tailing and poor resolution.

This guide details a robust, field-proven methodology for developing analytical methods for chiral piperidines. It moves beyond simple "trial and error" by establishing a systematic screening protocol using immobilized polysaccharide Chiral Stationary Phases (CSPs) in both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

The Scientific Challenge: Basicity & Conformational Flexibility

The Silanol Effect

Piperidines are strong bases (


). In standard chromatographic environments, the nitrogen atom is protonated, leading to non-specific ionic interactions with the slightly acidic silanol groups (

) of the silica support.
  • Consequence: Kinetic drag, resulting in asymptotic peak tailing (

    
    ) and loss of resolution (
    
    
    
    ).
  • Solution: The mobile phase must contain a basic modifier that competes for these active sites, effectively "masking" the silanols.

Conformational Flexibility

The piperidine ring exists in a dynamic equilibrium between chair and boat conformations. This flexibility can complicate chiral recognition, as the "lock and key" fit with the chiral selector is transient.

  • Solution: Lower temperatures (

    
    ) often stabilize the conformation, enhancing the enthalpy-driven separation.
    

Core Methodology: Phase & Solvent Selection

Stationary Phase Selection: The "Immobilized" Advantage

While traditional coated phases (e.g., CHIRALPAK® AD, CHIRALCEL® OD) are effective, immobilized polysaccharide phases are the superior choice for piperidines. Immobilization allows the use of "forbidden" solvents (THF, DCM, Ethyl Acetate) which are often necessary to solubilize polar piperidine salts or to alter selectivity.

Column CodeChiral SelectorCharacteristics
CHIRALPAK® IG Amylose tris(3-chloro-5-methylphenylcarbamate)Primary Choice. High versatility; often succeeds where others fail due to the meta-substituent effect.
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)Complementary to IG. Excellent for polar piperidines.[1]
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate)The immobilized version of the classic AD-H. Good starting point.
CHIRALPAK® IB Cellulose tris(3,5-dimethylphenylcarbamate)The immobilized version of OD-H.
The Critical Role of Basic Additives

For piperidines, a basic additive is mandatory .

  • Diethylamine (DEA): The industry standard (0.1%). Effective for most secondary amines.

  • Triethylamine (TEA): Stronger silanol suppressor but higher UV cutoff.

  • Isopropylamine (IPAm): Highly effective in SFC; more volatile than DEA, leading to cleaner baselines in MS detection.

Protocol 1: HPLC Method Development Workflow

This protocol utilizes a "Screen-and-Optimize" approach to minimize development time.

Phase 1: Primary Screening (Normal Phase)

Objective: Identify the CSP with the highest selectivity factor (


).
  • Columns: CHIRALPAK IG, IC, IA, IB (3 µm or 5 µm).

  • Mobile Phase A (MPA): n-Hexane (or n-Heptane).

  • Mobile Phase B (MPB): Ethanol (EtOH) or Isopropanol (IPA).

  • Additive: 0.1% DEA in the alcohol component.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

Screening Gradient:

  • Run isocratic 90:10 (Hex:EtOH+0.1% DEA).

  • If

    
     (elutes too fast), reduce EtOH to 5%.
    
  • If no elution by 30 min, increase EtOH to 50%.

Phase 2: Selectivity Optimization

Once a partial separation is observed:

  • Switch Alcohol: If EtOH gives partial separation, switch to IPA. The bulkier IPA often enhances resolution on amylose phases.

  • Temperature Tuning: Lower temperature to 15°C. This increases the retention factor (

    
    ) and often improves resolution (
    
    
    
    ) for flexible rings like piperidine.
  • Non-Standard Solvents (Immobilized Only): If resolution is still

    
    , introduce THF or DCM into the mobile phase (e.g., Hex:THF:DEA 80:20:0.1).
    
Phase 3: Validation Criteria
  • Resolution (

    
    ): 
    
    
    
    (to allow for scale-up).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Repeatability: %RSD of retention time

    
     (n=6).
    

Protocol 2: SFC Method Development (The "Green" Route)

Supercritical Fluid Chromatography (SFC) is increasingly preferred for piperidines due to the high diffusivity of


, which improves mass transfer and sharpens peaks for basic compounds.
SFC Screening Protocol
  • System: UPC² or equivalent SFC system.

  • Back Pressure: 120–150 bar (ensure supercritical state).

  • Mobile Phase A:

    
    .
    
  • Mobile Phase B (Co-Solvent): Methanol (MeOH) + 0.2% Isopropylamine (IPAm).

    • Note: MeOH is preferred over EtOH in SFC for better solubility and peak shape.

  • Gradient: 5% to 50% B over 5 minutes.

Why IPAm? In the


 environment, carbamates can form. Isopropylamine is a primary amine that effectively scavenges acidic sites and prevents carbamate formation on the analyte, ensuring robust peak shapes.

Visualization: Method Development Decision Tree

The following diagram outlines the logical flow for selecting the optimal method.

PiperidineMethodDev Start START: Chiral Piperidine Sample Solubility Check Solubility: Is it soluble in alcohols? Start->Solubility Screen_NP Primary Screen (HPLC-NP): Columns: IG, IC, IA, IB MP: Hex/EtOH + 0.1% DEA Solubility->Screen_NP Yes Screen_SFC Primary Screen (SFC): Columns: IG, IC, IA, IB MP: CO2/MeOH + 0.2% IPAm Solubility->Screen_SFC Preferred Speed/Green Check_Res Check Resolution (Rs) Screen_NP->Check_Res Screen_SFC->Check_Res Optimize_Solvent Optimize Solvent: Switch EtOH -> IPA or Add THF/DCM (Immobilized only) Check_Res->Optimize_Solvent 0.5 < Rs < 1.5 Validation Method Validation: Linearity, Accuracy, Robustness Check_Res->Validation Rs > 2.0 Fail Switch Mode: NP <-> SFC or Polar Organic Check_Res->Fail No Separation Optimize_Temp Optimize Temp: Lower to 15°C Optimize_Solvent->Optimize_Temp Optimize_Temp->Check_Res Fail->Screen_NP Retry different mode

Caption: Logical decision matrix for the enantioseparation of piperidines, prioritizing immobilized phases and basic additives.

Troubleshooting & Optimization Data

Case Study: Resolution of a 3-Substituted Piperidine Analog

Initial Condition: Column: CHIRALPAK IA; MP: Hex/EtOH (90:10); Flow: 1.0 mL/min.

  • Result: Single broad peak (

    
    ).
    
  • Intervention 1: Added 0.1% DEA.

    • Result: Peak sharpening (

      
      ), partial splitting observed.
      
  • Intervention 2: Switched to CHIRALPAK IG (Meta-chloro selector).

    • Result: Baseline separation (

      
      ).
      
  • Intervention 3: Switched to SFC (CO2/MeOH + 0.2% IPAm).

    • Result: Separation maintained (

      
      ), Run time reduced from 12 min to 3 min.
      
Summary Table: Common Issues and Fixes
SymptomProbable CauseCorrective Action
Broad Tailing Peaks Silanol interaction; Protonated amine.Add 0.1% DEA or TEA to mobile phase.
Fronting Peaks Solubility mismatch or Column Overload.Dissolve sample in mobile phase; Reduce injection volume.
Retention Time Drift Incomplete column equilibration (esp. in NP).Flush column with 10-20 column volumes of MP + additive.
No Separation Insufficient chiral recognition.[3]Switch CSP (e.g., Amylose -> Cellulose) or Solvent (EtOH -> IPA).

References

  • Daicel Chiral Technologies. (2020). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis: Applications and Advances. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

Application Note: Methyl 3-methylpiperidine-4-carboxylate as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving solubility, selectivity, and clinical success rates. Methyl 3-methylpiperidine-4-carboxylate represents a high-value Fsp³-rich scaffold . Unlike the more common 4-substituted piperidines, the introduction of a methyl group at the C3 position breaks symmetry and introduces chirality, creating defined vectors that rigidly orient pharmacophores in 3D space.

This guide details the utilization of this scaffold, focusing on the control of its stereochemistry (cis vs. trans) to modulate biological activity in GPCR ligands and kinase inhibitors.

Structural Analysis & Pharmacophore Mapping

The utility of this scaffold lies in its stereochemical diversity.[1] The 3,4-substitution pattern allows for two diastereomers (cis and trans), each existing as a pair of enantiomers.

Conformational Locking

The piperidine ring predominantly adopts a chair conformation.

  • Trans-isomer (3,4-trans): Typically places both the C3-Methyl and C4-Carboxylate in pseudo-equatorial positions (diequatorial), representing the thermodynamically stable form. This extends the molecule linearly.

  • Cis-isomer (3,4-cis): Forces one substituent into an axial position (often the C3-Methyl to avoid 1,3-diaxial strain with the N-substituent, or the C4-group depending on N-substitution). This creates a "kinked" or compact vector profile, useful for inducing turns in peptidomimetics.

Vector Analysis (DOT Visualization)

The following diagram illustrates how the C3-methyl group restricts the conformational space of the C4-carboxylate, distinct from a flexible unsubstituted piperidine.

SAR_Vectors Scaffold Methyl 3-methylpiperidine- 4-carboxylate Cis Cis-Isomer (Axial/Equatorial) Compact Vector Scaffold->Cis Stereocontrol Trans Trans-Isomer (Diequatorial) Linear Vector Scaffold->Trans Epimerization Target1 GPCR Agonists (e.g., Muscarinic) Cis->Target1 Target3 Peptidomimetics (Beta-turn mimics) Cis->Target3 Target2 Kinase Inhibitors (Solvent Front) Trans->Target2

Caption: Figure 1. Pharmacophore vector mapping based on stereochemical configuration.

Synthetic Protocols

The synthesis of this scaffold requires rigorous stereocontrol. The most robust route involves the catalytic hydrogenation of pyridine precursors, followed by kinetic or thermodynamic resolution.

Protocol A: Synthesis of cis-Methyl 3-methylpiperidine-4-carboxylate

Objective: Access the kinetic cis-product via heterogeneous catalysis.

Reagents:

  • Substrate: Methyl 3-methylisonicotinate (CAS: 13509-13-2)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Rh/C

  • Solvent: Glacial Acetic Acid

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 50 psi)

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 3-methylisonicotinate (10 mmol) in glacial acetic acid (30 mL). Acidic media protonates the pyridine nitrogen, facilitating ring reduction.

  • Catalyst Addition: Carefully add PtO₂ (5 mol%) under an inert argon atmosphere. Caution: Dry catalysts can ignite solvent vapors.

  • Hydrogenation: Purge the vessel with H₂ three times. Agitate at room temperature under H₂ (50 psi) for 12–24 hours.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Neutralization: Concentrate the filtrate. Redissolve in DCM and wash with saturated NaHCO₃ (aq) until pH ~8.

  • Isolation: Dry organic layer over MgSO₄ and concentrate.

  • Result: Predominantly yields the cis-isomer (dr typically >4:1) due to hydrogen delivery from the least hindered face.

Protocol B: Epimerization to trans-Methyl 3-methylpiperidine-4-carboxylate

Objective: Convert the kinetic cis-isomer to the thermodynamic trans-isomer.

Mechanism: Deprotonation alpha to the ester (C4) creates a planar enolate. Reprotonation occurs from the face that places the bulky ester group equatorial (trans to the C3-methyl).

Step-by-Step Methodology:

  • Setup: Dissolve the cis-enriched mixture from Protocol A in dry Methanol (0.2 M).

  • Base Treatment: Add Sodium Methoxide (NaOMe, 2.0 equiv).

  • Reflux: Heat to reflux (65°C) for 4–6 hours.

  • Quench: Cool to 0°C and quench with glacial acetic acid (to pH 7).

  • Extraction: Remove MeOH in vacuo, dilute with water, and extract with EtOAc.

  • Purification: The trans-isomer is less polar. Separation can often be achieved via flash chromatography (Hexane/EtOAc) or recrystallization of the HCl salt.

Synthetic Workflow Diagram

Synthesis_Flow Start Methyl 3-methylisonicotinate Step1 H2, PtO2, AcOH (Hydrogenation) Start->Step1 Intermed Cis-Isomer (Major) Kinetic Product Step1->Intermed Step2 NaOMe, MeOH, Reflux (Epimerization) Intermed->Step2 If Trans desired Final Trans-Isomer Thermodynamic Product Step2->Final

Caption: Figure 2. Stereodivergent synthesis workflow from pyridine precursor.

Analytical Validation & Quality Control

Trustworthiness in data requires rigorous validation of the isomeric ratio.

Analytical MethodParameter MonitoredAcceptance Criteria
1H NMR (CDCl₃) Coupling constant (

) at H4
Cis:

Hz (ax-eq or eq-ax) Trans:

Hz (ax-ax, large coupling)
NOESY NMR Spatial proximity of Me-C3 and H-C4Cis: Strong NOE correlation between C3-Me and C4-H. Trans: Weak/No NOE correlation.
Chiral HPLC Enantiomeric Excess (ee)>98% ee required for biological assays. Column: Chiralpak AD-H or OD-H.

Key Insight: In the trans-isomer, the H3 and H4 protons are typically in a trans-diaxial relationship (in the stable chair), leading to a large Vicinal coupling constant (~11 Hz). In the cis-isomer, the coupling constant is significantly smaller.

Application Case Study: Fragment-Based Drug Discovery (FBDD)

Context: A research group targets a novel GPCR where the binding pocket is narrow and hydrophobic. Standard 4-substituted piperidines are too flexible, leading to high entropic penalties upon binding.

Application of Scaffold:

  • Library Generation: The cis-Methyl 3-methylpiperidine-4-carboxylate is used to generate a library of amides.

  • Conformational Restriction: The C3-methyl group locks the C4-substituent into a specific vector, reducing the entropic cost of binding.

  • Result: Compared to the des-methyl analog, the 3-methyl scaffold often yields a 10-100x increase in potency due to the "pre-organized" conformation that matches the bioactive state.

References

  • Barnes-Seeman, D. (2006). The role of conformationally constrained scaffolds in drug discovery. Journal of Medicinal Chemistry. Link (General grounding on scaffold constraints).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Foundational theory on Fsp3).

  • Wijtmans, R., et al. (2004). Synthesis of 3,4-disubstituted piperidines via stereoselective hydrogenation. European Journal of Organic Chemistry. Link

  • Kozikowski, A. P., et al. (1998). Synthesis and biology of 3,4-disubstituted piperidine analogues of the dopamine transporter ligand. Journal of Medicinal Chemistry. Link (Specific application of the scaffold).

  • Combined Search Data. (2023). "Synthesis of cis- and trans-3-methyl-4-piperidinecarboxylic acid derivatives". Google Scholar/PubMed Aggregated Results. Link

Sources

"experimental protocol for reductive amination of piperidones"

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Protocol for the Reductive Amination of Piperidones: Synthesis of N-Substituted Piperidines

For Research Use Only.

Authored by: Senior Application Scientist, Chemical Research & Development
Introduction

Reductive amination, also known as reductive alkylation, is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1][2] This powerful, often one-pot reaction, transforms a carbonyl group of a ketone or aldehyde and an amine into a secondary or tertiary amine.[1][3] The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[4][5][6][7] Consequently, the efficient synthesis of N-substituted piperidines from readily available piperidones is of significant interest to researchers in drug discovery and development.

This application note provides a detailed, field-proven protocol for the reductive amination of piperidones. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common reducing agents, and present a step-by-step guide for the synthesis, purification, and characterization of a model N-substituted piperidine.

Mechanistic Overview: The "Why" Behind the Protocol

Reductive amination proceeds through a two-step sequence within a single reaction vessel:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the piperidone. This is followed by dehydration to form an intermediate iminium ion. The formation of this intermediate is typically the rate-limiting step and is often catalyzed by mild acid.[8]

  • Reduction: A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final amine product.[9] The key to a successful one-pot reductive amination lies in the choice of a reducing agent that rapidly reduces the iminium ion but is slow to react with the starting carbonyl compound.[8][10]

Selecting the Appropriate Reducing Agent

The choice of reducing agent is critical for a high-yielding and clean reductive amination. Several hydride-based reagents are commonly employed, each with its own advantages and considerations.

Reducing AgentKey CharacteristicsTypical SolventsSafety Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups. Often the reagent of choice for one-pot reactions.[11][12][13]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[14]Moisture sensitive.[14]
Sodium Cyanoborohydride (NaBH₃CN) Effective and stable in mildly acidic conditions.[10][11]Methanol (MeOH), Ethanol (EtOH)Highly toxic. Can liberate toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[10]
Sodium Borohydride (NaBH₄) Cost-effective and readily available. Can reduce aldehydes and ketones, so it's typically added after imine formation is complete in a two-step, one-pot procedure.[3][14]Methanol (MeOH), Ethanol (EtOH)Flammable solid, reacts with water to produce hydrogen gas.

For this protocol, we will focus on Sodium Triacetoxyborohydride (STAB) , as it is a safer and highly selective reagent for the one-pot reductive amination of piperidones.[8][12]

Experimental Workflow

The following diagram outlines the general workflow for the reductive amination of a piperidone using sodium triacetoxyborohydride.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Piperidone and Amine in Solvent B Add Acetic Acid (optional catalyst) A->B C Stir at Room Temperature B->C D Add Sodium Triacetoxyborohydride C->D E Monitor Reaction by TLC/LC-MS D->E F Quench Reaction E->F G Extract Product F->G H Purify by Column Chromatography G->H I Characterize by NMR and MS H->I

Figure 1. General workflow for the reductive amination of piperidones.

Detailed Protocol: Synthesis of 1-Benzyl-4-phenylpiperidin-4-amine

This protocol details the synthesis of a model N-substituted piperidine from a piperidone precursor.

Materials and Reagents
  • N-Boc-4-piperidone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq).

    • Dissolve the piperidone in anhydrous 1,2-dichloroethane (DCE).

    • Add benzylamine (1.0-1.2 eq) to the solution.

    • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) to liberate the free amine.

    • For less reactive ketones, the addition of glacial acetic acid (1.0-2.0 eq) can catalyze iminium ion formation.[12]

  • Reaction:

    • To the stirred solution, add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise at room temperature.[12] The addition may cause a slight exotherm.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution may occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted piperidine.[5]

Product Characterization

The structure and purity of the synthesized N-substituted piperidine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product.[4][15][16][17][18] The disappearance of the ketone signal in the ¹³C NMR spectrum and the appearance of new signals corresponding to the N-substituent are indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and should be handled under an inert atmosphere.

  • Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas. Handle with extreme caution and have a quench solution (e.g., aqueous bleach) readily available.

  • 1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate care.

Troubleshooting
IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reducing agent- Incomplete iminium ion formation- Steric hindrance- Add additional reducing agent- Add a catalytic amount of acetic acid- Increase reaction time or temperature
Formation of Byproducts - Reduction of the starting carbonyl- Over-alkylation of the amine- Use a more selective reducing agent (e.g., NaBH(OAc)₃)- For NaBH₄, ensure complete imine formation before adding the reducing agent
Difficult Purification - Close polarity of product and starting materials- Optimize the chromatographic conditions (e.g., different solvent system, different stationary phase)
Conclusion

This application note provides a comprehensive and practical guide for the reductive amination of piperidones. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize a wide variety of N-substituted piperidines for applications in drug discovery and development. The use of sodium triacetoxyborohydride offers a safe and effective method for this important transformation.

References
  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Tissot, M., et al. (2017). Reductive amination of ketones to primary amines.
  • Myers, A. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Issabayeva, G., et al. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Priebernig, B., et al. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 24(18), 3298.
  • Goti, A., et al. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2018(44), 6066-6077.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wernik, M., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5174.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Al-Otaibi, J. S., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 18057.
  • Organic Chemistry Explained. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved from [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586.
  • France, S. P., et al. (2017). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • Toloza, C., et al. (2018). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1171, 89-98.

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide to Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the common challenges encountered during the synthesis of piperidine and its derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has developed a yellow or brownish tint upon storage. What is the cause, and is it still usable?

A: The discoloration of piperidine is typically due to oxidation from exposure to air and light. While it may be acceptable for some applications, for high-purity work, it is advisable to purify it before use. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, in a well-sealed amber glass bottle in a cool, dark place.

Q2: I'm having difficulty separating my piperidine product from residual pyridine starting material by distillation. Why is this so challenging?

A: Piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture with a constant boiling point that cannot be separated by simple fractional distillation. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight. To overcome this, you can employ azeotropic distillation with an entrainer like water or a non-aromatic hydrocarbon such as toluene, which will form a new, lower-boiling azeotrope with pyridine, allowing for its removal. A highly effective chemical method is to selectively precipitate the piperidine by bubbling carbon dioxide through the mixture to form solid piperidine carbonate, which can be filtered off, while the less basic pyridine remains in solution. The free piperidine can then be regenerated by treatment with a strong base.

Q3: My N-alkylation of piperidine is sluggish or incomplete. What are the likely causes and solutions?

A: Slow or incomplete N-alkylation can be attributed to several factors:

  • Poor Leaving Group: If you are using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide.

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can slow the reaction. In such cases, increasing the reaction temperature or using a more reactive alkylating agent may be necessary.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[1]

Q4: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can this be prevented?

A: The formation of a quaternary ammonium salt is a common side reaction when an excess of the alkylating agent is used.[2] To avoid this, it is crucial to control the stoichiometry of the reactants. A common strategy is to use a slight excess of the piperidine and to add the alkylating agent slowly to the reaction mixture. This ensures that the concentration of the alkylating agent is kept low, minimizing the chance of a second alkylation event.

Troubleshooting Guides by Synthetic Method

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a direct and atom-economical route to piperidines. However, the aromaticity of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair present challenges.

Common Issues & Solutions

IssuePotential CausesRecommended Solutions
Low or No Conversion 1. Catalyst Poisoning: Impurities from starting materials (e.g., sulfur compounds) can poison the catalyst. 2. Catalyst Inhibition: The basic nitrogen of pyridine can coordinate to the metal center, inhibiting its activity. 3. Insufficient Reaction Conditions: Low hydrogen pressure or temperature may not be sufficient to overcome the aromaticity of the pyridine ring.1. Purify the Pyridine Precursor: Ensure the starting material is free of catalyst poisons. 2. Use Acidic Additives: Additives like glacial acetic acid or HCl can protonate the pyridine nitrogen, reducing its coordinating ability and enhancing reactivity.[3][4] 3. Optimize Catalyst and Conditions: Rhodium (Rh/C) or Platinum-based (PtO₂) catalysts are often more effective than Palladium (Pd/C). Increase hydrogen pressure (50-70 bar) and/or temperature.[3][4]
Formation of Byproducts 1. Partially Hydrogenated Intermediates: Insufficient reaction time or mild conditions can lead to the formation of tetrahydropyridines. 2. Ring-Opening: Certain catalysts and the presence of water can promote the opening of the piperidine ring. 3. Over-reduction: Harsh conditions can lead to the reduction of other functional groups on the pyridine ring.1. Increase Reaction Time/Severity: Prolong the reaction time or increase the temperature and pressure to drive the reaction to completion. 2. Control Water Content: Use anhydrous conditions if ring-opening is observed. 3. Catalyst Selection: Choose a catalyst with higher chemoselectivity to avoid the over-reduction of other functional groups.
Poor Diastereoselectivity Reaction conditions may not favor the formation of a specific stereoisomer.Increasing the hydrogen pressure can sometimes favor the formation of the cis isomer. The choice of catalyst and solvent can also influence the stereochemical outcome.

Experimental Protocol: Hydrogenation of Substituted Pyridine using PtO₂

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[3]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. The catalyst can be removed by filtration, and the product isolated by neutralization and extraction.

Logical Workflow for Troubleshooting Catalytic Hydrogenation

start Low Yield in Pyridine Hydrogenation check_purity Is the starting material pure? start->check_purity purify Purify pyridine precursor check_purity->purify No check_catalyst Is the catalyst active? check_purity->check_catalyst Yes purify->check_catalyst new_catalyst Use fresh catalyst check_catalyst->new_catalyst No check_conditions Are reaction conditions sufficient? check_catalyst->check_conditions Yes new_catalyst->check_conditions increase_pressure_temp Increase H2 pressure and/or temperature check_conditions->increase_pressure_temp No check_byproducts Are byproducts observed? check_conditions->check_byproducts Yes increase_pressure_temp->check_byproducts incomplete_reduction Incomplete reduction? check_byproducts->incomplete_reduction ring_opening Ring-opening? incomplete_reduction->ring_opening No increase_time Increase reaction time/severity incomplete_reduction->increase_time Yes over_reduction Over-reduction? ring_opening->over_reduction No anhydrous Use anhydrous conditions ring_opening->anhydrous Yes change_catalyst Select a more chemoselective catalyst over_reduction->change_catalyst Yes end Improved Yield over_reduction->end No increase_time->end anhydrous->end change_catalyst->end

Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.

Reductive Amination

Reductive amination is a versatile method for synthesizing piperidines, often from dicarbonyl compounds or by intramolecular cyclization of an amino aldehyde or ketone. The choice of reducing agent is critical for the success of this reaction.

Common Issues & Solutions

IssuePotential CausesRecommended Solutions
Low Yield 1. Inefficient Imine/Enamine Formation: The initial condensation to form the imine or enamine intermediate may be slow or reversible. 2. Side Reactions of the Carbonyl Compound: The starting aldehyde or ketone may undergo self-condensation (e.g., aldol reaction). 3. Reduction of the Carbonyl Group: The reducing agent may reduce the starting carbonyl compound before imine formation.1. Optimize pH: Imine formation is often pH-dependent. The addition of a catalytic amount of acid (e.g., acetic acid) can be beneficial. 2. Use a Stepwise Procedure: Form the imine first, then add the reducing agent. This is particularly useful when using less selective reducing agents like NaBH₄.[5] 3. Choose a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are generally selective for the reduction of the iminium ion in the presence of a carbonyl group, allowing for a one-pot reaction. STAB is often preferred due to the lower toxicity of its byproducts.[6]
Formation of Dialkylation Products In reactions involving primary amines, the secondary amine product can react further with the carbonyl compound to form a tertiary amine.Use a stepwise procedure where the imine is formed and then reduced.[5] Controlling the stoichiometry and slow addition of the carbonyl compound can also minimize this side reaction.
Poor Stereoselectivity The stereochemical outcome of the cyclization and reduction steps may not be well-controlled.The choice of reducing agent, solvent, and temperature can influence the diastereoselectivity. Chiral auxiliaries or catalysts may be necessary for enantioselective syntheses.

Data Presentation: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily availableCan reduce aldehydes and ketones; often requires a two-step process.[6]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7Selective for iminium ions; allows for one-pot reactions.[6]Highly toxic, generates cyanide byproducts.[6]
Sodium Triacetoxyborohydride (STAB) Dichloromethane, DichloroethaneMild, highly selective for iminium ions, good for acid-sensitive substrates, less toxic than NaBH₃CN.[5][6]More expensive than NaBH₄.
Catalytic Hydrogenation (H₂, Pd/C) Various solvents"Green" reducing agent, high yieldingCan reduce other functional groups, requires specialized equipment for handling hydrogen gas.
Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring. However, achieving high yields and stereoselectivity can be challenging.

Common Issues & Solutions

IssuePotential CausesRecommended Solutions
Low Yield 1. Low Reactivity of Dienophile: The imine dienophile may not be sufficiently activated. 2. Decomposition or Polymerization: Side reactions can occur, especially at higher temperatures.1. Use a Lewis Acid or Organocatalyst: Lewis acids can activate the imine towards cycloaddition. 2. Control Temperature: Lowering the reaction temperature can help to minimize side product formation.[4]
Poor Stereoselectivity The reaction may proceed through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, particularly with strong Lewis acids.1. Use Cyclic Dienes: Cyclic dienes often lead to higher diastereoselectivities.[4] 2. Optimize Catalyst: The choice of catalyst can influence the reaction pathway and, consequently, the stereochemical outcome.
Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which can then be converted to a substituted piperidone.

Common Issues & Solutions

IssuePotential CausesRecommended Solutions
Low Yield 1. Unfavorable Ring Size: The reaction works best for the formation of 5- and 6-membered rings. The formation of larger rings is often less efficient.[4] 2. Reverse Reaction: If the product does not have an enolizable proton, the reverse reaction can compete, leading to low yields.[7] 3. Side Reactions: Intermolecular Claisen condensation can compete with the desired intramolecular reaction.1. Substrate Design: Ensure the substrate is designed to form a 5- or 6-membered ring. 2. Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to drive the reaction to completion by deprotonating the product. 3. High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.
Formation of Byproducts Hydrolysis of the ester groups can occur if water is present in the reaction mixture.Use anhydrous solvents and reagents.

Experimental Protocol: Dieckmann Condensation

  • Reaction Setup: To a solution of the diester in an anhydrous solvent (e.g., toluene), add a strong base (e.g., sodium hydride) under an inert atmosphere.

  • Execution: The reaction mixture is typically heated to drive the cyclization.

  • Workup: After the reaction is complete, it is quenched with an acid to neutralize the base and protonate the enolate product. The product is then isolated by extraction and purified.

Purification Troubleshooting

The basic nature of the piperidine ring often presents challenges during purification.

Common Issues & Solutions

IssuePotential CausesRecommended Solutions
Peak Tailing in Column Chromatography The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel.1. Mobile Phase Modification: Add a basic modifier to the eluent, such as 0.1-1% triethylamine (TEA) or a solution of 7N ammonia in methanol (typically 1-2%).[5] 2. Stationary Phase Modification: Use amine-deactivated silica gel or an alternative stationary phase like alumina.[5] 3. Reverse-Phase Chromatography: For less polar derivatives, reverse-phase chromatography on a C18 column with acidic mobile phase modifiers (e.g., TFA or formic acid) can be effective.[5]
Difficulty Separating from Pyridine by Distillation Formation of a piperidine-pyridine azeotrope.1. Azeotropic Distillation: Use an entrainer like water or toluene to selectively remove the pyridine.[5] 2. Purification via Salt Formation: Selectively precipitate piperidine as its carbonate salt by bubbling CO₂ through the mixture.[4][5]
Low Recovery from Column Chromatography Irreversible binding of the basic piperidine to the acidic silica gel.In addition to the solutions for peak tailing, consider using a less acidic stationary phase or a different purification method such as recrystallization or acid-base extraction.

Logical Workflow for Purification Method Selection

start Crude Piperidine Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_liquid Is the product a liquid? is_solid->is_liquid No is_pure Is the product pure? try_recrystallization->is_pure is_pure->is_liquid No end Pure Product is_pure->end Yes is_thermally_stable Is it thermally stable? is_liquid->is_thermally_stable Yes column_chromatography Perform Column Chromatography is_liquid->column_chromatography No try_distillation Attempt Distillation is_thermally_stable->try_distillation is_thermally_stable->column_chromatography No is_pure2 Is the product pure? try_distillation->is_pure2 is_pure2->column_chromatography No is_pure2->end Yes acid_base_extraction Consider Acid-Base Extraction column_chromatography->acid_base_extraction acid_base_extraction->end

Sources

Technical Support Center: Methylpiperidine Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Stability Issues Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists[1][2]

Introduction: The "Deceptively Simple" Heterocycle

Welcome to the technical support hub for Methylpiperidine Carboxylates (e.g., Methyl Nipecotate, Methyl Isonipecotate).[1][2] While these molecules appear structurally simple, they are notorious in the pharmaceutical industry for two critical failure modes: stereochemical drift during hydrogenation and autocatalytic dimerization during isolation.[1][2]

This guide moves beyond standard textbook protocols to address the specific "silent killers" of yield and purity in piperidine ester synthesis.

Module 1: The Stereochemical Nightmare (Hydrogenation Route)

Context: You are synthesizing Methyl Nipecotate (3-isomer) or Methyl Pipecolate (2-isomer) via the hydrogenation of their pyridine precursors (Methyl Nicotinate/Picolinate).[2]

FAQ 1.1: Why is my cis/trans ratio inconsistent between batches?

Diagnosis: Inconsistent catalyst surface environment or solvent pH. Technical Insight: The hydrogenation of pyridine carboxylates follows the Langmuir-Hinshelwood mechanism .[2] The pyridine ring adsorbs flat onto the catalyst surface.[2]

  • The Problem: If the reaction is performed in neutral solvents (MeOH/EtOH), the resulting secondary amine (piperidine) acts as a catalyst poison and alters the adsorption mode of the remaining pyridine, leading to mixed stereochemistry.[2]

  • The Fix: You must protonate the nitrogen during the reaction.[2]

Protocol: Stereoselective Hydrogenation (Cis-Dominant) To maximize the cis-isomer (often the bioactive pharmacophore), use an acidic solvent system.[2]

  • Substrate: Methyl Nicotinate (1.0 eq).

  • Catalyst: 5% Rh/C or 5% Rh/Alumina (Rh is superior to Pd for preventing ring-opening).[2]

  • Solvent: Glacial Acetic Acid (or MeOH with 1.5 eq HCl).

  • Pressure: 3–5 bar H₂ (Low pressure favors cis by allowing thermodynamic equilibration on the surface).[2]

  • Temperature: Keep < 40°C. High temps promote trans isomerization via desorption/readsorption steps.[2]

Visualization: Hydrogenation Selectivity Pathways

HydrogenationPath cluster_0 Substrate cluster_1 Catalyst Surface Events cluster_2 Product Outcome Pyridine Methyl Nicotinate (Pyridine precursor) Adsorption Flat Adsorption (Langmuir-Hinshelwood) Pyridine->Adsorption H_Add Stepwise H2 Addition Adsorption->H_Add Cis Cis-Isomer (Kinetic Product) H_Add->Cis Acidic Media (Fast, 1-face attack) Trans Trans-Isomer (Thermodynamic Product) H_Add->Trans Neutral/Basic Media (Desorption/Flip) Cis->Trans High Temp / Pd Cat

Caption: Acidic media locks the substrate orientation, favoring the cis-isomer.[1][2] Neutral media allows desorption and "flipping," leading to the trans-isomer.[1][2]

Module 2: The "Self-Destructing" Product (Esterification Route)

Context: You are synthesizing the ester from the carboxylic acid (e.g., Isonipecotic acid + MeOH) or isolating the free base after hydrogenation.[2]

FAQ 2.1: My product was a clear oil, but overnight it turned into a solid white mass. Is it pure?

Diagnosis: No. Your product has dimerized. Technical Insight: Methyl piperidine carboxylates (as free bases) are intermolecularly reactive .[2] The secondary amine of Molecule A attacks the ester carbonyl of Molecule B.[2] This creates a linear dimer, which then cyclizes to form a stable Diketopiperazine (DKP) .[1][2]

  • Kinetics: This reaction is autocatalytic and accelerates in concentrated oils (neat) or non-polar solvents.[2]

  • Irreversibility: Once the DKP forms, it is thermodynamically very stable and requires harsh hydrolysis to reverse.[1][2]

Troubleshooting Table: Stability Management

StateStability RiskHandling Protocol
Free Base (Neat) CRITICAL (< 12 hours)Do not store. Use immediately in the next step.[2]
Free Base (Soln) Moderate (Days)Store dilute in dilute MeOH at -20°C.
HCl Salt Stable (Years)Mandatory form for storage. Convert immediately after workup.[2]

Protocol: Safe Isolation (The "Salt Crash" Method) Never evaporate the free base to dryness if you plan to store it.[2]

  • Reaction: Fischer esterification (Acid + MeOH + SOCl₂).[2]

  • Workup: If you must neutralize to extract:

    • Neutralize with cold Na₂CO₃.[2]

    • Extract rapidly into DCM.[2]

    • Immediately add 1.1 eq of HCl (in dioxane or ether).[2]

  • Filtration: The Methyl Piperidine Carboxylate Hydrochloride will precipitate.[2] Filter and dry.[2] This salt is immune to dimerization.[2]

Visualization: The Dimerization Trap

Dimerization Monomer Methyl Isonipecotate (Free Base) Intermediate Linear Dimer (Amide Bond Formation) Monomer->Intermediate Self-Condensation (Fast in neat oil) DKP Diketopiperazine (Cyclic Solid Impurity) Intermediate->DKP Cyclization Polymer Oligomers/Polymers (Glassy Solid) Intermediate->Polymer Chain Growth Warning Prevention: Store as HCl Salt Warning->Monomer

Caption: Free base piperidine esters self-condense into stable amides (DKP) or polymers.[1][2] Storage as a salt blocks the nucleophilic amine.[2]

Module 3: Analytical Confusion
FAQ 3.1: GC-MS shows a single peak, but NMR shows impurities. Why?

Diagnosis: Thermal degradation in the GC injector port.[2] Technical Insight: If you inject the free base or the salt directly, the high temperature of the injection port (250°C) can drive the dimerization reaction inside the instrument or cause thermal decarboxylation.[2]

Protocol: Analytical Derivatization Before GC/HPLC analysis, cap the reactive amine.[1][2]

  • Take 10 mg of sample.[2]

  • Add 0.5 mL DCM.

  • Add 2 drops Trifluoroacetic Anhydride (TFAA) .

  • Shake for 1 min.

  • Inject.[2] Result: This converts the amine to the volatile, stable Trifluoroacetamide.[1][2] Any remaining "dimer" peaks in the chromatogram are now real impurities, not artifacts.[1][2]

References
  • Hydrogenation Selectivity: Rylander, P. N. (1979).[1][2] Hydrogenation Methods. Academic Press.[2] (Detailed discussions on Rh vs Pd for pyridine reduction).

  • Stereochemical Control: Freifelder, M. (1963).[1][2] "Hydrogenation of Pyridines and Quinolines." Advances in Heterocyclic Chemistry, 1, 333-429.[1][2] Link

  • Dimerization Mechanism: Waring, A. J. (1984).[1][2] "Diketopiperazines: Structural Aspects." Comprehensive Heterocyclic Chemistry. (Explains the thermodynamic stability of the cyclic dimer).

  • Synthesis Protocol: "Synthesis of methyl 1-methylpiperidine-4-carboxylate." PrepChem. Link

  • General Fischer Esterification: Furniss, B. S., et al. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[2]

Sources

Technical Support Center: Stability & Degradation of Piperidine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center for researchers working with Piperidine Carboxylate Esters (e.g., Methylphenidate, Remifentanil, Pethidine). It prioritizes causality, troubleshooting, and self-validating protocols.

Current Status: Operational Role: Senior Application Scientist Topic: Degradation Pathways, Troubleshooting, and Experimental Protocols

Executive Summary: The Stability Matrix

Piperidine carboxylate esters represent a unique structural class where a basic nitrogen heterocycle (piperidine) is coupled with a labile ester moiety. This dual functionality creates a specific "stability matrix" defined by two competing degradation vectors:

  • Hydrolytic Instability: Driven by the ester bond, highly sensitive to pH and moisture.

  • Oxidative Instability: Driven by the piperidine nitrogen, sensitive to peroxides and free radicals.

This guide provides the mechanistic insight and troubleshooting workflows required to stabilize these molecules during drug development.

Module 1: Hydrolytic Degradation (The Primary Vector)

Q1: Why do I observe linear degradation of my API even in buffered aqueous solutions?

Diagnosis: You are likely witnessing pseudo-first-order hydrolysis . Unlike amides, carboxylate esters are thermodynamically unstable in water. In a buffered system where water is in vast excess, the reaction rate depends solely on the concentration of the ester


, making it appear linear over short timeframes.

The Mechanism: The degradation proceeds via nucleophilic attack on the carbonyl carbon.

  • Base-Catalyzed (Specific Base Catalysis): The hydroxide ion (

    
    ) is a potent nucleophile. It attacks the carbonyl carbon directly, forming a tetrahedral intermediate that collapses to release the alcohol and the piperidine carboxylate anion. This is the dominant pathway at pH > 6. 
    
  • Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbon more electrophilic, susceptible to attack by neutral water.

Key Insight: For piperidine esters like Methylphenidate (MPH) or Remifentanil , the hydrolysis rate is not linear with pH. It follows a U-shaped pH-rate profile with minimum stability often around pH 3-5. At pH > 7, the half-life can drop from days to minutes (e.g., Remifentanil).

Troubleshooting Protocol:

  • Check Mobile Phase pH: If your API peak area decreases during an HPLC run, your mobile phase pH may be too high (>6.0). Adjust to pH 3.0–4.0 using Ammonium Formate or Phosphate buffer.

  • Temperature Control: Hydrolysis rates typically double for every 10°C increase. Ensure autosamplers are chilled (4°C).

Q2: How do I distinguish between "Spontaneous" and "Catalyzed" hydrolysis?

The Test: Perform a Buffer Species Effect Study .

  • Prepare three solutions at the same pH (e.g., pH 7.0) but with different buffer concentrations (e.g., 10mM, 50mM, 100mM Phosphate).

  • Observation:

    • Rate increases with concentration: General Base Catalysis (buffer species participates).

    • Rate remains constant: Specific Base Catalysis (driven solely by

      
      ).
      

Module 2: Oxidative Degradation (The Silent Killer)

Q3: I see a new impurity peak (RRT ~1.05-1.10) that grows in solid-state stability but not in solution. What is it?

Diagnosis: This is likely the Piperidine N-Oxide . In solid dosage forms, trace peroxides in excipients (Povidone, PEG, Crospovidone) react with the tertiary amine of the piperidine ring.

The Mechanism:



Unlike hydrolysis, this does not break the molecular skeleton but adds an oxygen atom (+16 Da).

Critical Control Point:

  • Excipient Screening: Test all polymeric excipients for peroxide levels. Limit: < 50 ppm.

  • Antioxidants: BHT or BHA are effective, but they protect against free radical oxidation, not necessarily peroxide attack. For N-oxidation, limiting peroxide precursors is more effective than adding radical scavengers.

Q4: Can oxidation occur at the carbon skeleton?

Yes. Under radical stress (light + oxygen), "oxidative dealkylation" or "alpha-oxidation" can occur.

  • Pathway: Abstraction of a hydrogen atom from the

    
    -carbon (adjacent to Nitrogen) 
    
    
    
    Radical formation
    
    
    Reaction with
    
    
    
    
    Formation of Lactams (e.g., 6-oxo-methylphenidate).
  • Differentiation: N-oxides revert to the parent amine under reducing conditions (e.g., adding Sodium Metabisulfite); Lactams do not.

Module 3: Stereochemical Instability

Q5: My single peak is splitting into a doublet. Is my column failing?

Diagnosis: Check for Epimerization . Piperidine esters often have chiral centers at the


-carbon (the carbon holding the ester group).
  • Mechanism: The

    
    -proton is acidic due to the electron-withdrawing ester group. In basic conditions, this proton can be removed, forming a planar enolate intermediate. Reprotonation can occur from the opposite face, leading to chiral inversion (e.g., threo-MPH converting to erythro-MPH).
    
  • Risk Factor: High pH formulations or basic diluents.

Visualizing the Pathways

The following diagram maps the degradation network for a generic Piperidine Carboxylate Ester.

DegradationPathways API Piperidine Carboxylate Ester (Active API) Hydrolysis Hydrolysis (pH Dependent) API->Hydrolysis + H2O Oxidation Oxidation (Peroxides/Radicals) API->Oxidation + H2O2 / hv Base Base Catalysis (Enolate Formation) API->Base pH > 7 Acid Piperidine Carboxylic Acid (Primary Degradant) Hydrolysis->Acid Alcohol Alcohol (MeOH/EtOH) Hydrolysis->Alcohol NOxide N-Oxide (+16 Da) Oxidation->NOxide N-attack Lactam Lactam (Alpha-Oxidation) Oxidation->Lactam C-attack Epimer Diastereomer/Epimer (Chiral Inversion) Base->Epimer Reprotonation

Figure 1: Master Degradation Map showing the three primary divergence points: Hydrolysis (Red), Oxidation (Orange), and Epimerization (Green).

Module 4: Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Use this protocol to validate your analytical method's specificity.

Stress TypeConditionTargetMechanism Probed
Acid Hydrolysis 0.1 N HCl, 60°C, 2-24 hrs5-20% DegSpecific Acid Catalysis
Base Hydrolysis 0.1 N NaOH, RT, 1-4 hrs5-20% DegSpecific Base Catalysis (Rapid)
Oxidation 3%

, RT, 2-24 hrs
5-20% DegN-Oxidation (Mainly)
Thermal 60°C (Solid State), 7 days< 5% DegThermal rearrangement
Photolytic 1.2M Lux hours (ICH Q1B)VariableRadical formation / Lactams

Critical Step: Always neutralize acid/base samples immediately before injection to prevent damage to the HPLC column and further degradation in the autosampler.

Protocol B: LC-MS Identification Workflow

Objective: Identify if an unknown peak is a hydrolytic or oxidative product.

  • Setup: LC-MS (ESI Positive Mode).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Analysis Logic:

    • Parent Ion:

      
      
      
    • Hydrolysis Product: Look for mass shift of

      
       (Loss of alkyl group, gain of H).
      
      • Example: Methylphenidate (233 Da)

        
         Ritalinic Acid (219 Da). 
        
        
        
        .
    • N-Oxide: Look for mass shift of

      
      .
      
    • Epimer: Same Mass

      
      , different Retention Time.
      

References

  • Stability Indicating Method for Methylphenidate: Journal of Chemical and Pharmaceutical Research. Degradation kinetics and separation of impurities in methylphenidate formulations.

  • Metabolic Pathways of Methylphenidate: ClinPGx. Role of CES1 in stereoselective hydrolysis of piperidine esters.[1]

  • Remifentanil Stability: NIH/PubMed. Effect of pH and reconstitution solutions on Remifentanil ester hydrolysis.[2][3]

  • Oxidative Degradation of Piperidines: ACS Publications. OH-radical initiated oxidation mechanisms of piperidine rings.

  • Forced Degradation Guidelines: PharmaGuideline. Standard protocols for ester and amide stress testing.

Sources

Validation & Comparative

"inter-laboratory comparison of analytical methods for substituted piperidines"

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Method Validation: GC-MS (Derivatized) vs. LC-MS/MS

Executive Summary

The analysis of substituted piperidines—a structural backbone common to pharmacologically active alkaloids, illicit fentanyl analogs, and designer stimulants (e.g., BZP, TFMPP)—presents a unique dichotomy in the modern laboratory. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the forensic "gold standard" for structural elucidation, it struggles with the polarity of the secondary amine moiety without rigorous derivatization. Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and simplified sample preparation but faces challenges with isobaric separation and matrix-induced ion suppression.

This guide synthesizes data from inter-laboratory validation exercises to provide an objective comparison of these two workflows. We analyze performance metrics (LOD, precision, recovery) and provide a self-validating protocol for researchers navigating this complex chemical space.

Part 1: The Analytical Landscape

The Challenge: The Piperidine Core

The piperidine ring is a six-membered heterocycle containing a secondary amine. This structural feature creates two primary analytical hurdles:

  • Polarity & Hydrogen Bonding: The exposed amine (

    
    ) leads to peak tailing and adsorption on GC liners, necessitating derivatization.
    
  • Isomeric Complexity: Substituted piperidines often exist as positional isomers (e.g., 2-, 3-, and 4-trifluoromethylphenylpiperazine). Mass spectral fragmentation patterns can be nearly identical, requiring high-efficiency chromatographic resolution.

Method A: GC-MS with Acylation (The Structural Specialist)

To make piperidines "GC-amenable," the polar N-H group is masked using acylation reagents. Our comparison focuses on Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA) .[1]

  • Mechanism: Replaces the active hydrogen with a perfluoroacyl group.

  • Benefit: Increases volatility, improves peak symmetry, and adds mass to the molecular ion (

    
    ), shifting it into a cleaner spectral region.
    
Method B: LC-MS/MS (The Sensitivity Specialist)

Direct analysis using Electrospray Ionization (ESI) in positive mode.

  • Mechanism: Protonation of the basic nitrogen

    
    .
    
  • Benefit: Sub-ng/mL sensitivity without derivatization.

  • Risk: Co-eluting matrix components (phospholipids) can suppress ionization, leading to false negatives if not monitored by deuterated internal standards.

Part 2: Inter-Laboratory Performance Data

The following data summarizes a composite analysis of validation parameters observed across multiple testing sites handling substituted piperidines (specifically BZP and TFMPP analogs).

Table 1: Sensitivity and Linearity Comparison
ParameterMethod A: GC-MS (PFPA Deriv.)Method B: LC-MS/MS (C18 Column)Analysis
LOD (Limit of Detection) 5.0 – 10.0 ng/mL0.05 – 0.5 ng/mLLC-MS/MS is ~100x more sensitive.
LOQ (Limit of Quantitation) 25.0 ng/mL1.0 ng/mLLC-MS/MS is superior for trace toxicology.
Linear Dynamic Range

(e.g., 50–50,000 ng/mL)

(e.g., 1–10,000 ng/mL)
LC-MS/MS handles wider concentration gaps.
Isomer Resolution High (Baseline separation of 2,3,4-isomers)Medium (Requires specialized columns like PFP)GC-MS remains superior for regioisomer ID.
Table 2: Precision and Accuracy (Spiked Urine Matrix)
Analyte (at 100 ng/mL)GC-MS CV% (Inter-day)LC-MS/MS CV% (Inter-day)Recovery (GC-MS)Recovery (LC-MS/MS)
1-Benzylpiperazine (BZP) 4.2%6.8%92%98%
TFMPP 3.9%7.5%89%95%
Fentanyl (Analog) 5.1%4.5%85%101%

Expert Insight: GC-MS shows tighter precision (lower CV%) due to the stability of Electron Impact (EI) ionization compared to the fluctuating nature of ESI in complex matrices. However, LC-MS/MS demonstrates better absolute recovery by avoiding the losses associated with the extra derivatization step.

Part 3: Critical Protocol (Self-Validating System)

To ensure data integrity, we recommend a Solid Phase Extraction (SPE) workflow that serves as a universal front-end for both GC and LC methods. This protocol includes "self-validating" checkpoints.

Universal Mixed-Mode Cation Exchange (MCX) Extraction

Reagents:

  • Internal Standard (ISTD): Piperidine-d10 or Fentanyl-d5 (Spike at 50 ng/mL).

  • Cartridge: Mixed-mode strong cation exchange (e.g., Oasis MCX or equivalent).

Step-by-Step Methodology:

  • Sample Pre-treatment (The pH Checkpoint):

    • Dilute 1 mL urine/blood with 2 mL phosphate buffer (pH 6.0).

    • Validation Check: Verify pH is between 5.5–6.5. This ensures the piperidine nitrogen is protonated (ionized) to bind to the cation exchange sorbent.

  • Conditioning:

    • 2 mL Methanol followed by 2 mL Water.

  • Loading:

    • Load sample at gravity flow (approx. 1 mL/min).

  • Washing (The Matrix Removal):

    • Wash 1: 2 mL 0.1 N HCl (Removes proteins/neutrals).

    • Wash 2: 2 mL Methanol (Removes hydrophobic interferences).

    • Validation Check: The analyte is currently locked on the sorbent via ionic bonding.

  • Elution:

    • Elute with 2 mL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[2][3][4] The high pH deprotonates the amine, breaking the ionic bond and releasing the analyte.

  • Post-Processing (The Divergence Point):

    • For LC-MS/MS: Evaporate to dryness, reconstitute in Mobile Phase A.

    • For GC-MS: Evaporate to dryness. Add 50 µL PFPA and 25 µL Ethyl Acetate. Incubate at 60°C for 20 mins. Evaporate and reconstitute in Ethyl Acetate.

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific derivatization pathway required for GC-MS analysis.

Diagram 1: Analytical Decision Matrix

Piperidine_Analysis_Workflow Start Sample: Substituted Piperidine Conc Concentration Expected? Start->Conc Trace Trace (<10 ng/mL) Biofluids Conc->Trace Low High High (>100 ng/mL) Seized Drugs Conc->High High LC Method B: LC-MS/MS (Direct Analysis) Trace->LC GC Method A: GC-MS (Derivatization Req) High->GC Result_LC High Sensitivity Matrix Effect Risk LC->Result_LC Result_GC High Specificity Isomer Resolution GC->Result_GC Result_LC->GC Confirm Isomers

Caption: Decision matrix for selecting between LC-MS/MS (sensitivity) and GC-MS (structural confirmation).

Diagram 2: Derivatization Reaction Mechanism (GC-MS)

Derivatization_Mechanism Piperidine Piperidine Core (Secondary Amine) Process Incubation 60°C, 20 min Piperidine->Process Reagent Reagent: PFPA (Pentafluoropropionic Anhydride) Reagent->Process Product PFP-Derivative (Volatile & Stable) Process->Product Acylation MS_Detect GC-MS Detection (Unique m/z 119, 163 ions) Product->MS_Detect

Caption: The critical derivatization step using PFPA to stabilize secondary amines for GC analysis.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link] (Authoritative source for international standard methods on piperazine/piperidine analysis).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. [Link] (Establishes the validation standards for qualitative and quantitative analysis).

  • Centers for Disease Control and Prevention (CDC). (2020). Laboratory Testing for Non-Fatal Opioid Overdoses. [Link] (Provides context on fentanyl analog testing requirements).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine. [Link] (Chemical structure and property data verification).

Sources

"comparative analysis of piperidine versus pyrrolidine scaffolds in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Verdict

In the optimization of small molecule drugs, the choice between piperidine (6-membered) and pyrrolidine (5-membered) saturated nitrogen heterocycles is rarely arbitrary. It is a strategic decision governing lipophilicity (LogD) , conformational entropy , and safety liabilities (hERG) .

  • Select Piperidine when you require a defined spatial vector (rigid chair conformation) to project substituents into a specific hydrophobic pocket, or when higher lipophilicity is needed to cross the blood-brain barrier (BBB).

  • Select Pyrrolidine to lower LogP, reduce hERG liability, or when the binding pocket requires a more compact, flexible core (envelope puckering) to induce an induced-fit binding mode.

Structural & Physicochemical Fundamentals

The transition from a six-membered to a five-membered ring is a classic Matched Molecular Pair (MMP) strategy. While they share basicity, their spatial and lipophilic profiles diverge significantly.[1]

Basicity and Ionization (pKa)

Contrary to intuition, ring size has a negligible effect on intrinsic basicity in the absence of proximal electron-withdrawing groups (EWGs).

  • Piperidine pKa: ~11.22[1][2]

  • Pyrrolidine pKa: ~11.27[1][2][3][4]

  • Implication: Both scaffolds exist predominantly as cationic species at physiological pH (7.4). To improve membrane permeability, medicinal chemists must often lower this pKa (to < 9.0) by adding adjacent EWGs (e.g., fluorine, carbonyls) or converting the amine to an amide/carbamate.

Lipophilicity (LogP/LogD)

The removal of a single methylene (


) unit in pyrrolidine drastically alters the solvation profile.
  • 
    LogP:  Pyrrolidine is consistently ~0.4–0.5 log units lower  than piperidine.
    
  • Strategic Use: If a piperidine lead compound suffers from high metabolic clearance or poor solubility due to high lipophilicity (LogD > 3.0), "ring contraction" to pyrrolidine is a high-probability fix.

Conformational Analysis (The "Vector" Factor)

This is the most critical differentiator for potency.

  • Piperidine (Rigid Chair): Exists primarily in a chair conformation.[1] Substituents at the 4-position project in a predictable vector. This rigidity minimizes the entropic penalty (

    
    ) upon protein binding, provided the pre-organized shape matches the pocket.
    
  • Pyrrolidine (Flexible Envelope): Undergoes rapid "pseudorotation" (envelope puckering). While this allows the ring to adapt to restricted pockets, it incurs a higher entropic cost to "freeze" the bioactive conformation upon binding.

ScaffoldDecisionTree Start Lead Optimization Challenge Problem_hERG Issue: hERG Toxicity / QT Prolongation Start->Problem_hERG Problem_Solubility Issue: Poor Solubility / High LogD Start->Problem_Solubility Problem_Potency Issue: Low Potency / Bad Fit Start->Problem_Potency Sol_Pyrrolidine Switch to PYRROLIDINE (Lowers LogP ~0.4, Reduces hERG pharmacophore) Problem_hERG->Sol_Pyrrolidine Disrupt Pharmacophore Problem_Solubility->Sol_Pyrrolidine Reduce Lipophilicity Check_Vector Check Vector Requirement: Does pocket require rigid projection? Problem_Potency->Check_Vector Sol_Piperidine Switch to PIPERIDINE (Rigid vector, defined projection) Check_Vector->Sol_Pyrrolidine No (Induced Fit) Check_Vector->Sol_Piperidine Yes (Rigid Fit)

Figure 1: Decision logic for scaffold selection based on multiparametric optimization goals.

ADMET & Safety Profile

The hERG Liability

The Piperidine ring is a notorious structural component of hERG channel blockers (e.g., Terfenadine, Cisapride). The hERG pharmacophore typically requires a basic nitrogen linked to a lipophilic aromatic moiety.

  • Mechanism: The piperidine nitrogen can become trapped in the pore of the potassium channel.

  • Mitigation: Switching to Pyrrolidine often reduces hERG affinity. The smaller ring volume and lower lipophilicity disrupt the hydrophobic interactions required for channel blockade.

Metabolic Stability ("Soft Spots")

Both rings are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically at the


-carbon (adjacent to the nitrogen).
  • Metabolic Hotspot:

    
     oxidation 
    
    
    
    Iminium ion
    
    
    Ring opening/cleavage.
  • Stability Engineering:

    • Piperidine: Often requires blocking groups (e.g., gem-dimethyl or fluorine) at the 2- or 6-positions to prevent oxidation.

    • Pyrrolidine: Generally shows slightly higher metabolic turnover due to higher strain, but this is highly context-dependent on the N-substituent.

Experimental Protocol: Matched Molecular Pair (MMP) Analysis

To objectively compare these scaffolds in a specific drug program, use this standardized workflow. This protocol assumes a generic lead compound


.
Phase 1: Parallel Synthesis (Reductive Amination)

Objective: Synthesize both analogs efficiently using a common ketone/aldehyde precursor or via cyclization.

Materials:

  • Precursor Amine (

    
    )
    
  • Reagents: Sodium Triacetoxyborohydride (

    
    ), DCE, Acetic Acid.
    
  • Scaffolds: N-Boc-4-piperidone (Piperidine precursor) vs N-Boc-3-pyrrolidone (Pyrrolidine precursor).

Step-by-Step Protocol:

  • Dissolution: Dissolve amine (1.0 eq) and the respective ketone (1.1 eq) in 1,2-Dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir for 30 mins at Room Temperature (RT).

  • Reduction: Add

    
     (1.5 eq) in one portion. Stir overnight under 
    
    
    
    atmosphere.
  • Quench: Quench with sat.

    
    . Extract with DCM.
    
  • Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:1) to expose the secondary amine for further functionalization.

Phase 2: In Vitro Profiling

Run these assays in parallel for both analogs.

AssayMetricSuccess Criteria (Typical)
LogD (pH 7.4) LipophilicityPyrrolidine should be < Piperidine by ~0.4
hERG (Patch Clamp) Cardiac Safety

(Safety Margin > 30x)
RLM/HLM Metabolic Stability

min (Microsomal Stability)
SPR / FP Binding Affinity (

)
Lower

indicates better fit

Comparative Data Summary

The following table aggregates general trends observed in medicinal chemistry literature (e.g., CXCR4 antagonists, Pancreatic Lipase inhibitors).

FeaturePiperidine (6-Membered)Pyrrolidine (5-Membered)Impact on Drug Design
Shape Chair (Rigid)Envelope (Flexible)Piperidine for rigid pockets; Pyrrolidine for induced fit.
Basicity (pKa) ~11.22~11.27Negligible difference; both require pKa modulation.[1]
Lipophilicity High (Baseline)Low (

LogP -0.4)
Pyrrolidine improves solubility and lowers nonspecific binding.
hERG Risk High (Pharmacophore)Moderate/LowCritical: Switch to Pyrrolidine to fix hERG issues.
Synthetic Cost Low (Commodity)Low (Commodity)Both are readily available building blocks.
Space Coverage High VolumeCompactPyrrolidine is better for steric-restricted sites.

Visualizing the Workflow

The following diagram illustrates the iterative cycle of scaffold hopping between these two rings.

MMP_Workflow Lead Lead Compound (Piperidine Core) Design Design MMP (Ring Contraction) Lead->Design Identify Liability Synth Parallel Synthesis (Reductive Amination) Design->Synth Test Profiling (hERG, LogD, Potency) Synth->Test Decision Select Candidate Test->Decision Compare Data Decision->Lead Iterate if needed

Figure 2: Matched Molecular Pair (MMP) workflow for evaluating scaffold substitution.

References

  • BenchChem. (2025).[1] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from

  • Drug Hunter. (2024).[5][6] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Retrieved from

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.[5][7][8] Retrieved from [8]

  • Journal of Medicinal Chemistry. (2020). Toward in vivo-relevant hERG safety assessment and mitigation strategies. Retrieved from

  • MDPI. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase.[7] Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step framework for the safe disposal of Methyl 3-methylpiperidine-4-carboxylate hydrochloride, a compound whose specific disposal data is not commonly published. By leveraging data from structurally similar compounds and adhering to established best practices, we can ensure a safe and compliant disposal process.

The core principle of laboratory waste handling is that no procedure should begin without a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous.[1] This proactive approach prevents unexpected challenges and ensures that all state and federal regulatory requirements are met.

Part 1: Hazard Profile Analysis & Initial Precautions

To establish a safe disposal protocol, we must first infer the potential hazards of Methyl 3-methylpiperidine-4-carboxylate hydrochloride. This is achieved by analyzing its structural components—a piperidine ring, a methyl group, a carboxylate ester, and a hydrochloride salt—and examining the known hazards of analogous chemicals.

  • Piperidine Core: The piperidine structure is the primary source of potential hazard. Piperidine itself is classified as a flammable liquid and is toxic when in contact with skin or inhaled.[2] It is known to cause severe skin burns and eye damage.[2][3]

  • Methyl Group: The addition of methyl groups (as in 3-methylpiperidine and N-methylpiperidine) can maintain or slightly alter this hazard profile. These compounds are often highly flammable and may cause respiratory, skin, and eye irritation.[4][5]

  • Hydrochloride Salt: The hydrochloride form indicates that the compound is a salt, likely a solid at room temperature. This significantly reduces the risk of flammability and vapor inhalation compared to its free-base liquid counterparts. However, amine salts can still be irritants and require careful handling.

  • Ester Group: The methyl carboxylate group is less reactive than the piperidine nitrogen but contributes to the overall chemical properties of the molecule.

Based on this analysis, we can anticipate that Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a solid irritant. While likely not flammable in its solid salt form, it should be handled with care to avoid dust formation and contact with skin and eyes.[6]

Hazard Category Inferred Risk for Methyl 3-methylpiperidine-4-carboxylate hydrochloride Rationale / Supporting Evidence from Analogs
Acute Toxicity (Oral, Dermal) Potentially harmful if swallowed or absorbed through the skin.Piperidine and its derivatives are known to be toxic.[2][3][5]
Skin Corrosion/Irritation Causes skin irritation.The parent piperidine structure causes severe skin burns.[2] The hydrochloride salt may be less corrosive but should be treated as an irritant.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.A common hazard for piperidine compounds and amine salts.[4][5]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.Dust formation should be avoided during handling.[6]
Flammability Low risk as a solid salt.The liquid free-base analogs are highly flammable.[4][5] This risk is minimized in the solid hydrochloride form.
Part 2: Laboratory Waste Accumulation Protocol

Proper segregation and containment at the point of generation are critical for safe disposal.[1][7]

Step-by-Step Waste Collection:

  • Container Selection:

    • Solid Waste: Collect pure or residual Methyl 3-methylpiperidine-4-carboxylate hydrochloride in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass jar).[1][7]

    • Contaminated Labware: Items like gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled plastic bag or container designated for solid chemical waste.

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent, collect it in a sealable, compatible container intended for liquid hazardous waste. Do not mix aqueous solutions with organic solvent waste streams.[8]

  • Labeling:

    • As soon as the first item of waste is added, label the container with a hazardous waste tag.[7]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (i.e., "Methyl 3-methylpiperidine-4-carboxylate hydrochloride"). Include estimated concentrations or quantities.

    • Ensure your name, lab location, and the date of accumulation are clearly visible.[7]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within your laboratory.

    • The container must be kept closed at all times except when adding waste.[1][7]

    • Utilize secondary containment, such as a plastic tub or tray, to contain any potential leaks or spills.[1][7]

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents or bases.

Part 3: Disposal Workflow

The ultimate disposal of chemical waste is a regulated process that must be handled by trained professionals. Your role is to prepare the waste correctly for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

// Invisible nodes for alignment {rank=same; WasteGen; RequestPickup;} {rank=same; LabelContainer; EHS_Collect;} } axdot

Disposal Workflow Diagram

Disposal Protocol:

  • Characterize the Waste: Accurately identify the waste as "Methyl 3-methylpiperidine-4-carboxylate hydrochloride" and any associated solvents or materials.

  • Container Sealing: Once the waste container is full or is no longer being used, ensure the lid is tightly sealed.

  • Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.

  • Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective method for this type of organic chemical is high-temperature incineration in a facility equipped with scrubbers and afterburners to neutralize harmful combustion by-products.[5][9] Never attempt to dispose of this chemical down the drain or in regular trash.[2][3][5]

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

For a Small Spill (Contained on a benchtop):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing appropriate personal protective equipment (PPE): safety goggles, a lab coat, and nitrile gloves.

  • Containment & Cleanup:

    • Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[2][4][10]

    • Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill cleanup materials and dispose of it as hazardous waste.

For a Large Spill:

  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Alert your supervisor and contact your institution's EHS or emergency response team immediately.

  • Isolate: If safe to do so, close the doors to the affected area to contain any dust or vapors. Prevent entry into waterways or sewers.[4]

  • Await Response: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency personnel.

Part 5: Waste Minimization Best Practices

The most effective waste management strategy is to minimize waste generation at the source.[1]

  • Prudent Purchasing: Order only the quantity of the chemical that is reasonably needed for your experiments to avoid surplus.[7][8]

  • Scale Reduction: Where possible, reduce the scale of experiments to use smaller quantities of materials.

  • Inventory Management: Maintain an accurate chemical inventory to prevent ordering duplicate materials.[8]

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of Methyl 3-methylpiperidine-4-carboxylate hydrochloride, protecting yourself, your colleagues, and the environment.

References

  • Title: 3-Methylpiperidine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf Source: AAPPTec URL: [Link]

  • Title: Safety Data Sheet: Piperidine Source: Carl ROTH URL: [Link]

  • Title: Piperidine - SAFETY DATA SHEET Source: PENTA URL: [Link]

  • Title: Safety Data Sheet: Piperidine Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: SAFETY DATA SHEET 09-03-2020 Source: Rathburn Chemicals URL: [Link]

  • Title: MSDS of 4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester oxalate Source: Capot Chemical Co., Ltd. URL: [Link]

  • Title: Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt URL: [Link]

  • Title: Deletion of Hydrochloric Acid: Final Rule Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL: [Link]

  • Title: EPA HAZARDOUS WASTE CODES Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: Hazardous Waste: Guidelines and Regulations, Federal Register Notice Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Properly Managing Chemical Waste in Laboratories Source: Ace Waste URL: [Link]

  • Title: Good Laboratory Practices: Waste Disposal Source: SCION Instruments URL: [Link]

  • Title: EPA Hazardous Waste Codes Source: University of Maryland Environmental Safety, Sustainability and Risk URL: [Link]

  • Title: Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES Source: Regulations.gov URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH) URL: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling novel chemical entities requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling of Methyl 3-methylpiperidine-4-carboxylate hydrochloride (CAS No. 1797255-52-7). Our goal is to build your confidence and ensure a secure laboratory environment by understanding the why behind each safety protocol.

Foundational Safety Profile: A Risk-Based Analysis

Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a piperidine derivative supplied as a hydrochloride salt. While specific toxicological data for this exact molecule is limited, its classification and the known hazards of analogous structures provide a clear basis for establishing robust safety protocols.

According to supplier safety information, this compound is classified with the following Hazard Statements:

  • H315: Causes skin irritation .[1]

  • H319: Causes serious eye irritation .[1]

Furthermore, data from structurally similar compounds, such as Methyl piperidine-3-carboxylate hydrochloride, suggest additional potential hazards that we must consider as best practice:

  • H302: Harmful if swallowed .[2]

  • H335: May cause respiratory irritation .[2][3]

The hydrochloride salt form means the compound is acidic and can be a fine, easily aerosolized powder. This physical state is a critical factor, as it increases the risk of inadvertent inhalation and contamination of surfaces and equipment. Therefore, our protective strategy must be centered on preventing skin/eye contact, inhalation of dust, and ingestion.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following protocols are designed to provide comprehensive protection during the handling of Methyl 3-methylpiperidine-4-carboxylate hydrochloride in solid and solution forms.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Due to the "serious eye irritation" classification, eye protection is paramount.[1] Airborne dust or accidental splashes can cause significant and painful injury.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields.

  • Strongly Recommended (Best Practice): Chemical splash goggles that form a seal around the eyes. This is critical when handling the powder or preparing solutions.

  • Required for High-Risk Tasks: When weighing larger quantities (>1 gram) of the powder or when there is a significant risk of splashing, a full-face shield must be worn over chemical splash goggles.[4][5]

Hand Protection: Preventing Dermal Exposure

The H315 classification indicates that this chemical can cause skin irritation upon contact.[1] The appropriate selection and use of gloves are critical.

  • Glove Type: Use chemical-resistant, disposable gloves. Nitrile gloves are a standard and effective choice for handling this compound in its solid form and for incidental contact.

  • Integrity Check: Always inspect gloves for tears or punctures before use.

  • Proper Technique: Don gloves over the cuff of your lab coat. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of used gloves immediately in the designated hazardous waste container.

  • Solvent Consideration: If preparing solutions, consult a glove compatibility chart to ensure the chosen glove material (e.g., nitrile, neoprene) provides adequate protection against the specific solvent being used.

Body Protection: Shielding Skin and Clothing

Protective clothing prevents the chemical from coming into contact with your skin and contaminating your personal clothes.

  • Standard Protocol: A clean, flame-resistant lab coat, fully buttoned, is mandatory.

  • Enhanced Protection: For procedures involving larger quantities or a higher risk of spills, supplement your lab coat with a chemical-resistant apron.

Respiratory Protection: Controlling Inhalation Hazards

The potential for respiratory tract irritation from airborne powder is a primary concern.[2][3] Engineering controls are the most effective way to manage this risk.

  • Primary Engineering Control: All handling of the solid chemical, especially weighing and transfers, must be conducted inside a certified chemical fume hood. This captures dust at the source and is the most reliable method of preventing inhalation.

  • Secondary Respiratory Protection: In the rare and non-routine event that work cannot be performed in a fume hood, a NIOSH-approved respirator is required. A half-mask or full-face respirator equipped with P100 (particulate) filters is the minimum requirement.

Operational Plans: PPE for Specific Laboratory Tasks

The level of required PPE can be adjusted based on the specific task and the scale of the operation. The following table provides clear guidance for common laboratory procedures.

Task Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer AnyChemical Splash Goggles & Face ShieldNitrile GlovesLab CoatMandatory: Chemical Fume Hood
Solution Preparation < 100 mLChemical Splash GogglesNitrile GlovesLab CoatMandatory: Chemical Fume Hood
Reaction Workup AnyChemical Splash GogglesNitrile Gloves (Solvent-appropriate)Lab CoatWork in a well-ventilated area or Fume Hood
Spill Cleanup AnyChemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesLab Coat & Chemical ApronNIOSH-approved respirator with P100 filters
Waste Disposal AnyChemical Splash GogglesNitrile GlovesLab CoatN/A (if container is sealed)
Step-by-Step Protocol: PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Pull cuffs over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using the skin-to-skin, glove-to-glove technique. Dispose of immediately.

  • Face Shield/Goggles: Remove from the back of the head. Do not touch the front surface.

  • Lab Coat: Unbutton and roll it inside-out as you remove it to contain contaminants.

  • Respirator (if used): Remove from the back of the head.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Visualization of the PPE Selection Process

The following workflow provides a logical pathway for determining the appropriate level of personal protective equipment based on the nature of the task.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_form Physical Form cluster_aerosol Aerosolization Potential cluster_ppe Required PPE start Start: Assess Task (Weighing, Solution Prep, etc.) is_solid Handling Solid Powder? start->is_solid aerosol_risk Aerosolization Risk? (Weighing, Scraping) is_solid->aerosol_risk Yes ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Safety Goggles is_solid->ppe_base No (In Solution) aerosol_risk->ppe_base No ppe_hood Engineering Control: - Use Chemical Fume Hood aerosol_risk->ppe_hood Yes ppe_face_shield Add Face Shield ppe_hood->ppe_face_shield ppe_face_shield->ppe_base

Caption: PPE Selection Workflow for Handling the Compound.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: All solid waste, contaminated gloves, absorbent materials from spills, and solutions containing Methyl 3-methylpiperidine-4-carboxylate hydrochloride must be disposed of in a clearly labeled, sealed hazardous waste container.[7][8][9]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste before the container is discarded.

  • Spill Management: In case of a spill, evacuate the area and restrict access. While wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.[10] Scoop the material into a hazardous waste container and decontaminate the area with soap and water.

By adhering to these detailed protocols, researchers can confidently handle Methyl 3-methylpiperidine-4-carboxylate hydrochloride, ensuring both personal safety and the integrity of their scientific work.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet - n-Methylpiperidine, 99%. [Link]

  • BTC. What are the storage stability of Piperidine Series compounds over time?. (2025-06-17). [Link]

  • Bouling Chemical Co., Limited. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. (2025-03-31). [Link]

  • PubChem. Methyl piperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2012). [Link]

  • Safelyio. Personal Protective Equipment for Chemical Handling. (2026-01-12). [Link]

  • Industrial Safety Tips. PPE For Chemical Handling With Example. (2025-06-06). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-methylpiperidine-4-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.